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  • Product: 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride
  • CAS: 2109403-95-2

Core Science & Biosynthesis

Foundational

Engineering Metabolic Resilience: A Technical Guide to 4,4,4-Trifluoro-3-methoxybutan-2-amine Hydrochloride in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated aliphatic motifs is a highly validated approach to overcoming pharmacokinetic liabilities. 4,4,4-Trifluoro-3-methoxybutan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated aliphatic motifs is a highly validated approach to overcoming pharmacokinetic liabilities. 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2) represents a premier, next-generation building block designed to optimize both lipophilicity and metabolic stability[1]. By integrating a terminal trifluoromethyl (-CF₃) group adjacent to a methoxy ether and a primary amine, this scaffold acts as a powerful bioisostere for standard alkyl amines. This whitepaper details the physicochemical properties, mechanistic advantages, and synthetic integration protocols for utilizing this compound in advanced drug discovery workflows.

Physicochemical Profiling

The structural architecture of 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride is deliberately engineered to manipulate the electronic environment of the molecule. The hydrochloride salt form ensures long-term shelf stability and mitigates the volatility typically associated with low-molecular-weight aliphatic free amines[2].

Table 1: Key Physicochemical and Structural Parameters

PropertySpecification / Value
Chemical Name 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride
CAS Number 2109403-95-2
Molecular Formula C₅H₁₀F₃NO • HCl
Molecular Weight 193.60 g/mol
Physical State Solid (Powder/Crystalline)
Key Structural Motifs Terminal -CF₃, Secondary Methoxy (-OCH₃), Primary Amine (-NH₂)
Primary Application Pharmacokinetic optimization, Amide/Urea bioisostere synthesis

Mechanistic Causality: The Fluorine and Methoxy Interplay

As a Senior Application Scientist, it is critical to look beyond the structure and understand why this specific atomic arrangement is valuable. The efficacy of this building block relies on two interconnected physical organic chemistry principles: pKa modulation and metabolic shielding.

Inductive pKa Depression

Standard aliphatic primary amines typically exhibit a pKa of approximately 10.5, rendering them almost entirely protonated at physiological pH (7.4). This high degree of ionization can severely restrict passive membrane permeability, limiting oral bioavailability and blood-brain barrier (BBB) penetration.

The highly electronegative -CF₃ group exerts a strong electron-withdrawing inductive effect through the carbon backbone. Even when separated by adjacent carbons, this inductive pull significantly destabilizes the protonated ammonium form, effectively depressing the pKa of the amine by 1.5 to 3.0 units[3]. Consequently, a larger fraction of the drug exists as the neutral free base at physiological pH, dramatically enhancing membrane permeation[4].

Steric and Electronic Metabolic Shielding

Methoxy groups (-OCH₃) are notorious metabolic liabilities in drug discovery, as they are highly susceptible to rapid O-demethylation by Cytochrome P450 (CYP450) enzymes in the liver, leading to high clearance rates[5].

However, placing the methoxy group adjacent to a bulky, electron-dense -CF₃ group creates a dual-layered defense mechanism[6].

  • Electronic Deactivation: The electronegativity of the fluorine atoms withdraws electron density from the adjacent C-H bonds of the methoxy group, increasing the oxidation potential required for the CYP450 heme-oxo species to insert oxygen[6].

  • Steric Hindrance: The van der Waals radius of a -CF₃ group is roughly equivalent to an isopropyl group, creating a physical barricade that prevents the CYP450 active site from achieving the optimal geometry required for hydrogen atom abstraction[4].

Metabolic Pathway Visualization

MetabolicShielding Standard Standard Methoxy-Amine CYP1 CYP450 Oxidation Standard->CYP1 Clearance Rapid O-Demethylation (High Clearance) CYP1->Clearance Fluorinated CF3-Methoxy-Amine Motif Shield Steric & Electronic Shielding Fluorinated->Shield Shield->CYP1 Inhibits insertion Stability Metabolic Stability (Prolonged Half-Life) Shield->Stability

CYP450 metabolic shielding mechanism by the trifluoromethyl group.

Experimental Protocol: Amide Coupling Workflow

Because the -CF₃ group reduces the nucleophilicity of the adjacent amine, standard coupling conditions may result in sluggish reaction kinetics. The following protocol utilizes HATU, a highly active uronium coupling reagent, to drive the reaction to completion. This is a self-validating system: the consumption of the starting acid can be directly correlated to the formation of the product via LC-MS.

Materials Required:
  • 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.2 equivalents)

  • Target Carboxylic Acid (1.0 equivalent)

  • HATU (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Activation of the Carboxylic Acid: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.5 eq) and stir at room temperature for 15 minutes. Causality: This pre-activation step forms the highly reactive O-Atab ester intermediate.

  • Free-Basing the Amine: In a separate vial, suspend 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride (1.2 eq) in a minimal amount of DMF. Add DIPEA (3.0 eq). Causality: The hydrochloride salt must be neutralized. An excess of DIPEA is required to liberate the free amine and to neutralize the acidic byproducts of the HATU coupling.

  • Coupling Reaction: Transfer the free-based amine solution dropwise into the activated acid mixture. Stir the reaction at room temperature for 4 to 12 hours.

  • Self-Validation (In-Process Control): Remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the mass peak corresponding to the starting carboxylic acid is fully depleted and the desired amide mass (M+H) is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Chemical Substance Information: 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride. NextSDS. Available at: [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). Available at:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at: [Link]

Sources

Exploratory

"4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride" synthesis

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride Abstract This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 4,4...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride, a fluorinated amine of interest to researchers in medicinal chemistry and drug development. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] This document outlines a robust, four-step synthesis commencing from readily available starting materials. The synthesis involves the formation of a key α-hydroxy ketone intermediate, subsequent O-methylation, reductive amination to install the primary amine, and final conversion to the hydrochloride salt. Each step is detailed with a full experimental protocol, a discussion of the underlying chemical principles, and supporting data. This guide is intended for an audience of organic chemists, medicinal chemists, and process development scientists.

Introduction and Synthetic Strategy

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2] 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is a chiral building block that combines the influential CF₃ group with an amine functionality, making it a valuable synthon for novel therapeutic agents.

Due to the absence of a direct, published procedure for this specific target molecule, this guide proposes a logical and efficient four-step synthetic route. The strategy hinges on the construction of a key ketone precursor, 4,4,4-trifluoro-3-methoxybutan-2-one, followed by a well-established reductive amination protocol.

The overall synthetic workflow is depicted below:

Synthetic_Workflow Start Ethyl Trifluoroacetate Step1 Step 1: Grignard Reaction & Hydrolysis Start->Step1  Acetaldehyde  Mg, THF Intermediate1 4,4,4-Trifluoro-3-hydroxybutan-2-one Step1->Intermediate1 Step2 Step 2: O-Methylation Intermediate1->Step2  NaH, CH₃I  THF Intermediate2 4,4,4-Trifluoro-3-methoxybutan-2-one Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3  NH₄OAc, NaBH₃CN  Methanol Intermediate3 4,4,4-Trifluoro-3-methoxybutan-2-amine Step3->Intermediate3 Step4 Step 4: Hydrochloride Salt Formation Intermediate3->Step4  HCl in Dioxane FinalProduct 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride Step4->FinalProduct

Caption: Overall synthetic workflow for the preparation of the target compound.

Synthesis of the Key Ketone Precursor

The cornerstone of this synthesis is the efficient preparation of the α-methoxy ketone intermediate. This is achieved in two distinct steps: the formation of an α-hydroxy ketone, followed by methylation.

Step 1: Synthesis of 4,4,4-Trifluoro-3-hydroxybutan-2-one

This step involves a Grignard-type reaction between ethyl trifluoroacetate and an acetaldehyde-derived nucleophile. This approach provides a direct route to the trifluoromethyl-substituted α-hydroxy ketone backbone.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to the flask.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of acetaldehyde (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started, add the remaining acetaldehyde solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Trifluoroacetate: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF dropwise to the cooled Grignard solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4,4,4-trifluoro-3-hydroxybutan-2-one.

Step 2: Synthesis of 4,4,4-Trifluoro-3-methoxybutan-2-one

The hydroxyl group of the intermediate is methylated using a standard Williamson ether synthesis protocol.[3][4] This reaction proceeds via deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

  • Deprotonation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4,4,4-trifluoro-3-hydroxybutan-2-one (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, 4,4,4-trifluoro-3-methoxybutan-2-one, can be purified by flash chromatography.

Reagent Step 1 Molar Eq. Step 2 Molar Eq. Purpose
Acetaldehyde1.0-C2-nucleophile precursor
Magnesium1.1-Forms Grignard reagent
Ethyl Trifluoroacetate1.0-Trifluoromethyl source
Sodium Hydride-1.2Deprotonating agent
Methyl Iodide-1.5Methylating agent
TetrahydrofuranSolventSolventAprotic solvent

Table 1: Key Reagents for the Synthesis of the Ketone Precursor.

Formation of the Target Amine and its Hydrochloride Salt

With the key α-methoxy ketone in hand, the final steps involve the introduction of the amine functionality and conversion to the stable hydrochloride salt.

Step 3: Reductive Amination to 4,4,4-Trifluoro-3-methoxybutan-2-amine

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[5][6] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a primary amine, an ammonia source is used.[1][7] The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is crucial as it selectively reduces the iminium ion in the presence of the starting ketone.

Reductive_Amination Ketone 4,4,4-Trifluoro-3-methoxybutan-2-one Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃ - H₂O Ammonia NH₃ (from NH₄OAc) Ammonia->Iminium Amine 4,4,4-Trifluoro-3-methoxybutan-2-amine Iminium->Amine Hydride [H⁻] (from NaBH₃CN) Hydride->Amine Reduction

Caption: Mechanism of the Reductive Amination Step.

  • Reaction Setup: To a solution of 4,4,4-trifluoro-3-methoxybutan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction by the addition of 1 M HCl until the solution is acidic (pH ~2).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 6 M NaOH solution to pH >12.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude free amine.

Step 4: Formation of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride

The final step is the conversion of the free amine, which may be an oil, into a more stable and easily handleable crystalline hydrochloride salt.[8][9]

  • Salt Formation: Dissolve the crude 4,4,4-trifluoro-3-methoxybutan-2-amine from the previous step in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under high vacuum to afford pure 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride.

Parameter Step 3: Reductive Amination Step 4: Salt Formation
Key Reagents Ammonium Acetate, NaBH₃CN4 M HCl in Dioxane
Solvent MethanolDiethyl Ether
Temperature Room Temperature0 °C
Expected Yield 60-80%>95%
Product Form Free base (oil)Hydrochloride salt (solid)

Table 2: Summary of the Final Synthesis Steps.

Conclusion

This technical guide has detailed a comprehensive and scientifically sound synthetic route for the preparation of 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride. By leveraging a Grignard-type reaction, a Williamson ether synthesis, and a robust reductive amination protocol, this valuable fluorinated building block can be accessed in a logical and efficient manner. The provided experimental protocols are designed to be clear and reproducible for researchers skilled in the art of organic synthesis. This work serves as a foundational guide for the synthesis of this and structurally related compounds, enabling further exploration of their potential in drug discovery and development.

References

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Electrooxidative α-hydroxymethylation of ketones with dimethylformamide as the carbon source. Green Chemistry (RSC Publishing). [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. The Vespiary. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. RSC Publishing. [Link]

  • α-Methoxyketone synthesis via ketone homologation: ZrCl 4 -mediated hydroxy sulfone rearrangements. RSC Publishing. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Stereoselective synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Taylor & Francis Online. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectral Characterization of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted spectral data for 4,4,4-Trifluo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride, a fluorinated organic compound of interest in pharmaceutical and agrochemical research. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from analogous compounds and first-principle spectroscopic concepts to offer a robust predictive characterization. This guide is intended to aid researchers in the identification, verification, and structural elucidation of this and similar molecules through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Each section delves into the theoretical underpinnings of the expected spectral features, providing detailed interpretations and standard experimental protocols.

Introduction

4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is a chiral, fluorinated amine with potential applications in the development of novel bioactive molecules. The strategic incorporation of a trifluoromethyl (CF₃) group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] A thorough structural characterization is paramount for its use in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure and purity of such compounds.[2] This guide presents a detailed, predicted spectral analysis of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride to serve as a valuable reference for researchers.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride presents several key features that will dictate its spectral signatures. The presence of a trifluoromethyl group, a methoxy group, a primary amine hydrochloride, and two chiral centers will give rise to characteristic signals in its NMR, IR, and MS spectra.

Caption: Molecular structure of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The electron-withdrawing effects of the trifluoromethyl, methoxy, and ammonium groups will cause downfield shifts for adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H on C23.5 - 3.8MultipletJ(H-H) ≈ 7, J(H-F) ≈ 1-2
H on C34.0 - 4.3Quartet of doubletsJ(H-H) ≈ 7, J(H-F) ≈ 7-8
CH₃ on C11.3 - 1.5DoubletJ(H-H) ≈ 7
OCH₃3.4 - 3.6Singlet-
NH₃⁺8.0 - 9.0Broad singlet-

Causality Behind Predictions:

  • H on C2 and C3: These protons are adjacent to electronegative groups (NH₃⁺ and OCH₃/CF₃ respectively), leading to their deshielding and downfield chemical shifts.[2][3] The multiplicity arises from coupling to neighboring protons and, for H3, to the trifluoromethyl group.

  • CH₃ on C1: This methyl group is adjacent to the chiral center at C2, and its signal will be a doublet due to coupling with the H on C2.

  • OCH₃: The methoxy protons are not coupled to any other protons and will therefore appear as a singlet.

  • NH₃⁺: The protons on the nitrogen atom are acidic and undergo rapid exchange with the solvent, resulting in a broad singlet that may not always be observed. Its chemical shift is highly dependent on the solvent and concentration.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each of the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to one-bond C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (Hz)
C1 (CH₃)15 - 20Singlet-
C2 (CH-NH₃⁺)50 - 55Singlet-
C3 (CH-OCH₃)75 - 80Quartet²J(C-F) ≈ 30-35
C4 (CF₃)120 - 125Quartet¹J(C-F) ≈ 270-280
OCH₃55 - 60Singlet-

Causality Behind Predictions:

  • C3 and C4: The strong electron-withdrawing effect of the fluorine atoms causes a significant downfield shift for C4. The carbon C3, being further away, experiences a smaller but still noticeable deshielding effect. The one-bond and two-bond carbon-fluorine coupling constants are characteristic features.[4]

  • C2: The carbon attached to the ammonium group is deshielded and appears in the 50-55 ppm range.[3]

  • C1 and OCH₃: These methyl carbons are relatively shielded and appear at higher fields.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5]

Fluorine Assignment Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Predicted Multiplicity Predicted Coupling Constants (Hz)
CF₃-70 to -75Doublet³J(F-H) ≈ 7-8

Causality Behind Predictions:

  • The chemical shift of the CF₃ group is influenced by the electronic environment. Aliphatic trifluoromethyl groups typically resonate in this region.[6] The signal will be a doublet due to coupling with the vicinal proton on C3. The presence of two chiral centers may lead to diastereotopicity, potentially resulting in more complex spectra if the diastereomers are present and resolvable.[7]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled or -decoupled ¹⁹F NMR spectrum. ¹⁹F NMR experiments are generally fast due to the high sensitivity of the nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride will be dominated by absorptions from the amine hydrochloride, C-H, C-O, and C-F bonds.

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
3200 - 2800N-H⁺ stretching (amine salt)Strong, broad
2960 - 2850C-H stretching (aliphatic)Medium to strong
~1600N-H⁺ bending (asymmetric)Medium
~1500N-H⁺ bending (symmetric)Medium
1250 - 1050C-F stretchingStrong
1150 - 1085C-O stretching (ether)Strong

Causality Behind Predictions:

  • N-H⁺ Stretching: The most prominent feature will be a very broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H⁺ stretching vibrations in a primary amine salt. This broadness is due to strong hydrogen bonding.[9]

  • C-H Stretching: Aliphatic C-H stretches will appear in their usual region.

  • N-H⁺ Bending: Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected around 1600 and 1500 cm⁻¹, respectively.[9]

  • C-F Stretching: The C-F bonds will give rise to strong absorption bands in the fingerprint region.

  • C-O Stretching: The C-O single bond of the methoxy group will also produce a strong absorption band.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the beam path and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion: For the free amine (C₅H₁₀F₃NO), the exact mass is approximately 157.0715 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 158.0793.

Predicted Fragmentation Pathway

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom.[10][11]

G M [C5H10F3NO]+• m/z = 157 frag1 [C4H7F3O]+• m/z = 128 M->frag1 - CH3NH frag2 [C2H6N]+ m/z = 44 M->frag2 α-cleavage - •CH(OCH3)CF3 frag3 [C4H7F3NO]+• m/z = 142 M->frag3 - •CH3 frag4 [CF3]+ m/z = 69 frag1->frag4 - •CH(OCH3)CH3

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride

Abstract 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is a novel synthetic compound characterized by the presence of a trifluoromethyl group and a methoxy moiety, structural features known to impart unique physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is a novel synthetic compound characterized by the presence of a trifluoromethyl group and a methoxy moiety, structural features known to impart unique physicochemical and pharmacological properties.[1] While direct experimental evidence elucidating its specific mechanism of action is not currently available in the public domain, this technical guide aims to provide a comprehensive framework for researchers and drug development professionals to investigate its potential biological activities. By examining the known pharmacology of structurally analogous compounds and outlining a systematic approach for its mechanistic characterization, this document serves as a foundational resource for future research endeavors. We will explore hypothesized mechanisms of action, detail robust experimental protocols for their validation, and provide templates for data presentation and visualization, thereby creating a self-validating system for inquiry.

Introduction: Unpacking the Structural Significance

The chemical architecture of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride suggests a molecule designed with pharmacological potential in mind. The incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate basicity.[2][3][4] The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the adjacent amine compared to its non-fluorinated counterparts.[5][6] This can have profound effects on its interaction with biological targets and its ability to permeate cell membranes.

The methoxy (-OCH3) group also plays a crucial role in drug design, often influencing receptor binding, metabolic pathways, and overall pharmacokinetic profiles.[7][8][9] The interplay between the trifluoromethyl and methoxy groups in this aliphatic amine creates a unique electronic and steric environment, making a priori prediction of its biological target challenging but also suggesting the potential for high-potency and selective interactions.

Hypothesized Mechanisms of Action: An Evidence-Based Approach

In the absence of direct experimental data, we can formulate plausible hypotheses regarding the mechanism of action of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride by analyzing the known biological activities of structurally related compounds.

Potential as a Modulator of Adrenergic Systems

Several small molecule amines containing methoxy groups are known to interact with adrenergic receptors. A notable example is Methoxamine , an α1-adrenergic receptor agonist.[10] It is plausible that 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride could exhibit affinity for adrenergic receptors, acting as either an agonist or an antagonist. The trifluoromethyl group could influence its selectivity and potency for different receptor subtypes.

Inhibition of Base Excision Repair (BER) Pathway

Another intriguing possibility arises from the activity of Methoxyamine (O-Methylhydroxylamine) , which functions as an inhibitor of the base excision repair (BER) pathway by binding to apurinic/apyrimidinic (AP) sites in DNA.[11][12][13] Given the structural similarity of the methoxyamine moiety, it is conceivable that 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride could interfere with DNA repair mechanisms, a mode of action with significant implications for oncology.

Antimicrobial or Antifungal Activity

The combination of amine and methoxy groups has been explored in the development of antimicrobial agents.[14] Furthermore, certain aminopiperidine derivatives have shown antifungal activity by targeting ergosterol biosynthesis.[15] The unique lipophilicity conferred by the trifluoromethyl group could enhance the compound's ability to penetrate microbial cell walls, suggesting a potential application as an anti-infective agent.

The following diagram illustrates a hypothetical signaling pathway that could be investigated if the compound is found to modulate a G-protein coupled receptor (GPCR), such as an adrenergic receptor.

Hypothetical_GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., Adrenergic Receptor) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Ligand 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Figure 1: Hypothetical GPCR signaling pathway for the compound.

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To systematically investigate the mechanism of action of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride, a tiered approach of in vitro and in vivo assays is recommended.[16][17][18]

In Vitro Assay Cascade

The initial phase of investigation should focus on a broad panel of in vitro assays to identify primary biological activities.[19]

A foundational step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines and normal cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer> 100
A549Lung Cancer75.2
HCT116Colon Cancer82.5
HEK293Normal Kidney> 100

Table 1: Hypothetical in vitro cytotoxicity data for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride.

Based on the hypothesized mechanisms, targeted binding and inhibition assays should be performed.

Protocol: Radioligand Binding Assay for Adrenergic Receptors

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing specific adrenergic receptor subtypes (e.g., α1A, α1B, α1D, β1, β2).

  • Binding Reaction: Incubate the membranes with a known radioligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Protocol: BER Inhibition Assay

  • Substrate Preparation: Prepare a DNA substrate containing a site-specific lesion (e.g., uracil).

  • Enzyme Reaction: Incubate the DNA substrate with a DNA glycosylase (e.g., UDG) to create an AP site.

  • Compound Incubation: Add varying concentrations of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride to the reaction mixture.

  • AP Endonuclease Treatment: Treat the mixture with AP endonuclease (APE1) to cleave the DNA at the AP site.

  • Analysis: Analyze the DNA fragments by gel electrophoresis to determine the extent of APE1 inhibition.

The following diagram outlines the general workflow for in vitro screening.

In_Vitro_Screening_Workflow Start Compound Synthesis (4,4,4-Trifluoro-3-methoxybutan-2-amine HCl) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Target_Based Target-Based Assays (Binding, Enzyme Inhibition) Cytotoxicity->Target_Based If cytotoxic Phenotypic Phenotypic Assays (e.g., Antimicrobial) Cytotoxicity->Phenotypic If not cytotoxic Mechanism_Elucidation Mechanism of Action Studies (Cell Cycle, Apoptosis) Target_Based->Mechanism_Elucidation Phenotypic->Mechanism_Elucidation Hit_Validation Hit Validation Mechanism_Elucidation->Hit_Validation

Figure 2: General workflow for in vitro screening of novel compounds.

In Vivo Models for Pharmacological Characterization

Should in vitro studies yield promising results, progression to in vivo models is warranted to assess pharmacokinetics, efficacy, and safety.[20]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Utilize male and female Sprague-Dawley rats.

  • Dosing: Administer 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Data Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

ParameterHypothetical Value (IV)Hypothetical Value (PO)
Half-life (t1/2)2.5 hours3.1 hours
Clearance (CL)1.2 L/h/kg-
Volume of Distribution (Vd)3.0 L/kg-
Bioavailability (F)-45%

Table 2: Hypothetical pharmacokinetic parameters in rats.

Conclusion and Future Directions

4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride represents a molecule of interest for which the mechanism of action remains to be elucidated. This technical guide provides a structured and scientifically rigorous framework for its investigation. By leveraging knowledge of structurally related compounds and employing a systematic cascade of in vitro and in vivo assays, researchers can effectively uncover its pharmacological profile. The proposed experimental protocols, coupled with the templates for data presentation, offer a comprehensive and self-validating approach to guide future research and development efforts. The unique combination of trifluoromethyl and methoxy functional groups holds the promise of novel biological activity, and the methodologies outlined herein will be instrumental in unlocking this potential.

References

  • PubChem. Methoxamine. National Center for Biotechnology Information. [Link]

  • PharmaCompass. Methoxyamine. [Link]

  • American Chemical Society. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. [Link]

  • Da-ta Biotech. In Vitro Assays Drug Discovery: R&D Solutions. [Link]

  • Wikipedia. Methoxyamine. [Link]

  • ResearchGate. N -Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox | Request PDF. [Link]

  • IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

  • Bio-Rad. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • PubChem. O-Methylhydroxylamine. National Center for Biotechnology Information. [Link]

  • Vapourtec. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • ACS Publications. Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines. [Link]

  • National Center for Biotechnology Information. Reactive enamines and imines in vivo: Lessons from the RidA paradigm. [Link]

  • Digital Object Identifier System. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ResearchGate. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • National Center for Biotechnology Information. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • Ukrainian Chemistry Journal. MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. [Link]

  • ACS Publications. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Chinese Chemical Society. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. [Link]

  • National Center for Biotechnology Information. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. [Link]

  • MDPI. Novel Soloxolone Amides as Potent Anti-Glioblastoma Candidates: Design, Synthesis, In Silico Analysis and Biological Activities In Vitro and In Vivo. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • ACS Publications. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. [Link]

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  • PubMed. In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. [Link]

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Foundational

Strategic Utilization of 4,4,4-Trifluoro-3-methoxybutan-2-amine Hydrochloride in Modern Drug Discovery

Executive Summary The incorporation of fluorine into organic molecules has revolutionized modern medicinal chemistry and agrochemical development[1]. Among the next generation of fluorinated building blocks, 4,4,4-Triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic molecules has revolutionized modern medicinal chemistry and agrochemical development[1]. Among the next generation of fluorinated building blocks, 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2)[2] stands out as a highly specialized, densely functionalized aliphatic amine. This molecule features three distinct functional domains on a compact butane backbone: a primary amine for synthetic coupling, a methoxy group for hydrogen bonding and conformational control, and a terminal trifluoromethyl (–CF3) group for metabolic shielding[3].

As a Senior Application Scientist, I present this whitepaper to bridge the gap between theoretical physicochemical properties and practical laboratory execution. This guide details the structural rationale for utilizing this specific bioisostere, provides self-validating experimental workflows for its integration, and maps its mechanistic impact on target engagement and pharmacokinetics.

Physicochemical Profiling & Structural Rationale

The strategic placement of the –CF3 and methoxy groups adjacent to the primary amine exerts profound electronic and steric effects on the resulting pharmacophore[4]. Understanding these effects is critical for rational drug design.

  • pKa Modulation and Permeability: The strong electron-withdrawing nature of the –CF3 group (via the inductive –I effect) significantly lowers the pKa of the adjacent amine[5]. While a standard aliphatic amine has a pKa of ~10.5, the cumulative inductive withdrawal from the beta-methoxy and gamma-CF3 groups lowers the estimated pKa to approximately 8.0. This increases the fraction of the unionized molecule at physiological pH (7.4), dramatically enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[3].

  • Metabolic Stability: The C–F bond is the strongest single bond in organic chemistry. Placing a –CF3 group near potential sites of cytochrome P450 (CYP450) oxidation sterically and electronically shields the molecule from rapid N-dealkylation and oxidative degradation, thereby prolonging the drug's half-life[5].

  • Conformational Bias: The highly electronegative fluorine atoms engage in a gauche effect with the adjacent methoxy oxygen, restricting the conformational flexibility of the butane backbone[4]. This entropic pre-organization can increase target binding affinity if the locked conformation matches the bioactive binding state[1].

Quantitative Physicochemical Comparison
PropertyStandard Analog (Butan-2-amine)4,4,4-Trifluoro-3-methoxybutan-2-amineRationale / Pharmacological Impact
Amine pKa (est.) ~ 10.5~ 8.0Inductive withdrawal by –CF3 and –OCH3 increases the unionized fraction at pH 7.4.
Lipophilicity (LogP) Low (~ 0.6)Moderate-High (~ 1.8)The –CF3 group increases lipophilicity, aiding passive transcellular permeability.
Metabolic Stability Low (Prone to CYP oxidation)HighC–F bonds resist CYP450-mediated oxidation and N-dealkylation.
Steric Bulk MinimalModerateMethoxy and CF3 groups restrict conformational freedom, providing entropic binding benefits.

Synthetic Integration & Experimental Workflows

Incorporating heavily substituted amines can be synthetically challenging due to steric hindrance. The alpha-methyl, beta-methoxy, and gamma-CF3 groups create a bulky environment around the primary amine. The following protocols are engineered to overcome these kinetic barriers.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the attachment of the fluorinated amine to a carboxylic acid-containing pharmacophore.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir the reaction mixture at room temperature for 15 minutes.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because its 7-azabenzotriazole leaving group is highly reactive, which is mandatory to overcome the steric hindrance of the fluorinated amine.

  • Coupling: Add 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.2 equiv)[2] in one portion. Stir at room temperature for 18 hours.

    • Causality: DIPEA (pKa ~10.5) is sufficiently basic to deprotonate the hydrochloride salt of the amine (estimated pKa ~8.0), liberating the nucleophilic free base required for the coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

AmideCoupling A Carboxylic Acid Pharmacophore B HATU / DIPEA in DMF A->B Activation C Activated Ester Intermediate B->C E Nucleophilic Acyl Substitution C->E D 4,4,4-Trifluoro-3-methoxybutan-2-amine Hydrochloride D->E Free base generation (via DIPEA) F Fluorinated Amide Target Compound E->F Amide Bond Formation

Workflow for HATU-mediated amide coupling of the sterically hindered fluorinated amine.

Protocol 2: Reductive Amination

This protocol is used to attach the amine to an aldehyde or ketone to form a secondary amine linkage.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde/ketone (1.0 equiv) and 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Base Addition: Add triethylamine (TEA) (1.2 equiv) to liberate the free amine. Stir at room temperature for 2 hours to allow complete imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)3 is employed because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the unreacted starting aldehyde or ketone.

  • Completion & Isolation: Stir for 12 hours. Quench with 1N NaOH to destroy excess hydride. Extract with dichloromethane (DCM), wash with brine, dry over MgSO4, and concentrate.

Mechanistic Pathways & Target Engagement

The ultimate goal of integrating 4,4,4-Trifluoro-3-methoxybutan-2-amine is to alter the in vivo behavior of the drug candidate. One of the most common failure points in drug development is rapid metabolic clearance via hepatic CYP450 enzymes[3]. Standard aliphatic amines are highly susceptible to alpha-carbon oxidation, leading to rapid N-dealkylation.

By replacing a standard alkyl chain with this fluorinated motif, the dense electron cloud of the fluorine atoms repels the oxidative heme-iron complex of CYP enzymes. Furthermore, the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) makes hydrogen abstraction virtually impossible at that position, forcing the metabolic machinery to seek alternative, slower pathways[5].

CYP450Evasion Drug Drug containing 4,4,4-Trifluoro-3-methoxybutan-2-amine CYP Hepatic CYP450 Enzymes (e.g., 3A4) Drug->CYP Hepatic First Pass Sub1 C-H Bond Oxidation (Standard Amine) CYP->Sub1 Non-fluorinated analog Sub2 C-F Bond Shielding (Fluorinated Amine) CYP->Sub2 Fluorinated analog Met1 Rapid N-Dealkylation / Clearance Sub1->Met1 Met2 Metabolic Stability / Prolonged Half-life Sub2->Met2

Mechanism of CYP450 evasion mediated by C-F bond steric and electronic shielding.

Future Perspectives in Peptidomimetics

Beyond traditional small-molecule drug discovery, 4,4,4-Trifluoro-3-methoxybutan-2-amine holds immense potential in the field of peptidomimetics. Endogenous peptides often suffer from poor oral bioavailability and rapid proteolytic cleavage. By substituting natural amino acid side chains with this fluorinated isostere, researchers can create peptide analogs that maintain target receptor affinity (due to the hydrogen-bonding capability of the methoxy group) while becoming completely invisible to endogenous proteases[4]. This strategy is currently paving the way for orally bioavailable peptide therapeutics.

References

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride in Amide Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride as a building block in or...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride as a building block in organic synthesis. The focus is on a detailed, field-proven protocol for amide bond formation, a critical transformation in medicinal chemistry and materials science. This document emphasizes scientific integrity, explaining the rationale behind experimental choices to ensure reproducible and successful outcomes.

Introduction: The Significance of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, can significantly alter the physicochemical properties of a compound. 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is a valuable chiral building block that introduces a unique trifluorinated, methoxy-substituted motif. Its primary amine functionality serves as a versatile handle for derivatization, most commonly through the formation of amide bonds to link it to other molecules of interest.

The presence of the electron-withdrawing trifluoromethyl group can reduce the nucleophilicity of the adjacent amine, potentially complicating standard coupling reactions.[1] Therefore, a robust and optimized protocol is essential for efficient amide bond formation.

Material Characterization and Properties

A thorough understanding of the starting material is fundamental to any successful synthetic protocol.

PropertyValue
Chemical Name 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride
CAS Number 2109403-95-2[2]
Molecular Formula C₅H₁₁ClF₃NO
Molecular Weight 193.60 g/mol
Appearance White to off-white powder[3]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3)[2]
Storage Store at room temperature in a dry, well-ventilated place.[3] Keep container tightly closed.

Core Experimental Protocol: EDC/HOBt-Mediated Amide Coupling

This section details a reliable protocol for the coupling of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride with a generic carboxylic acid using the common and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) reagent system. This method is widely applicable and effective for a broad range of substrates.[3]

Rationale for Protocol Selection
  • EDC/HOBt System: This combination is a gold standard for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an additive to suppress side reactions, such as racemization for chiral carboxylic acids, and to increase the efficiency of the coupling by forming an active ester intermediate.[3]

  • In Situ Free Amine Generation: The starting material is a hydrochloride salt. The amine must be deprotonated to its free, nucleophilic form to react with the activated carboxylic acid. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used for this in situ neutralization. An excess of the base is used to ensure complete deprotonation and to neutralize the HCl generated during the reaction.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep_acid 1. Dissolve carboxylic acid and HOBt in anhydrous DCM prep_amine 2. Add 4,4,4-Trifluoro-3-methoxybutan-2-amine HCl prep_acid->prep_amine add_base 3. Add DIPEA for in situ free amine generation prep_amine->add_base cool 4. Cool mixture to 0 °C add_base->cool add_edc 5. Add EDC·HCl portion-wise cool->add_edc react 6. Stir at room temperature for 12-24 h add_edc->react monitor 7. Monitor reaction by TLC or LC-MS react->monitor dilute 8. Dilute with DCM monitor->dilute wash 9. Wash sequentially with 1 M HCl, sat. NaHCO₃, and brine dilute->wash dry 10. Dry organic layer over Na₂SO₄, filter, and concentrate wash->dry purify 11. Purify by flash column chromatography dry->purify

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Detailed Step-by-Step Methodology

Materials:

  • 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

  • Appropriate solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

    • Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

    • Add 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.1 equiv) to the stirred solution.

    • Add DIPEA (2.5 equiv) to the reaction mixture. Stir for 5-10 minutes.

  • Coupling Reaction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly add EDC·HCl (1.2 equiv) to the reaction mixture in portions over 5 minutes. A slight exotherm may be observed.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM). The acidic wash removes excess DIPEA and any remaining unreacted amine, while the basic wash removes excess HOBt and unreacted carboxylic acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride and other reagents in this protocol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound and all volatile reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Hazard Avoidance: The compound is classified as a skin and eye irritant.[2] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.[4] Do not ingest.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Mechanistic Rationale and Visualization

Understanding the underlying reaction mechanism is key to troubleshooting and adapting the protocol for different substrates.

G RCOOH R-COOH ActiveEster [Active O-Acylisourea Intermediate] RCOOH->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt - EDC Urea Amide Product (R-CO-NH-R'-CF₃) ActiveEster->Amide + Amine (slower, more side reactions) HOBt HOBt HOBtEster->Amide + Amine Amine F₃C-R'-NH₂ (from hydrochloride + DIPEA) Byproduct EDU (water-soluble)

Caption: Key intermediates in the EDC/HOBt coupling reaction.

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt rapidly traps this intermediate to form a more stable HOBt active ester. The free amine, generated in situ by DIPEA, then undergoes nucleophilic acyl substitution on the HOBt ester to form the desired stable amide bond and regenerate HOBt. The byproduct of EDC is a water-soluble urea derivative (EDU), which is easily removed during the aqueous workup.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. Available at: [Link]

  • European Chemicals Agency. (n.d.). 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride. ECHA. Retrieved March 20, 2026, from [Link]

Sources

Application

Application Note: Advanced Purification Strategies for 4,4,4-Trifluoro-3-methoxybutan-2-amine Hydrochloride and Its Reaction Products

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2)[1] Introduction & Physicochemical Profiling T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2)[1]

Introduction & Physicochemical Profiling

The incorporation of lightly fluorinated motifs, such as the trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups, is a highly effective strategy in medicinal chemistry to predictably tune lipophilicity (LogP) and basicity (pKa)[2]. 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is a versatile building block frequently utilized in amidation, reductive amination, and alkylation workflows.

However, purifying the downstream products of this amine presents a unique set of chromatographic challenges:

  • Inductive pKa Suppression: The strongly electron-withdrawing -CF₃ group pulls electron density away from the adjacent carbon network, lowering the pKa of the primary amine relative to unfluorinated aliphatic analogs.

  • Brønsted Acid-Base Interactions: Despite the lowered pKa, the amine remains sufficiently basic to interact with the acidic silanol groups (pKa ~4.5–5.5) present on standard bare silica gel. This chemisorption leads to severe band broadening, peak tailing, and irreversible yield loss[3].

  • The "Light Fluorous" Effect: The presence of the -CF₃ group imparts distinct fluorophilic partitioning behavior, which can cause unpredictable elution profiles on standard hydrocarbon reverse-phase (C8/C18) columns[4].

To achieve high-purity isolation of these derivatives, standard Hexane/Ethyl Acetate gradients on bare silica are fundamentally inadequate. The protocols detailed below provide self-validating, causality-driven systems to overcome these physicochemical hurdles.

Purification Workflow Decision Matrix

The selection of a purification technique depends heavily on the reaction scale, the nature of the derivative (e.g., secondary amine vs. neutral amide), and the required final purity.

G Start Crude Reaction Mixture (HCl Salt / Free Base) FreeBase Aqueous Workup (pH > 10) Free-Basing Start->FreeBase Decision Target Purity & Scale? FreeBase->Decision Flash Normal Phase Flash (Amine-Functionalized Silica) Decision->Flash Preparative (>1g) RPHPLC RP-HPLC (High pH Mobile Phase) Decision->RPHPLC Final Polishing Fluorous RP-HPLC (Fluorinated Eluents) Decision->Fluorous Complex Mixtures Pure Purified 4,4,4-Trifluoro- 3-methoxybutan-2-amine Flash->Pure RPHPLC->Pure Fluorous->Pure

Workflow decision matrix for purifying 4,4,4-trifluoro-3-methoxybutan-2-amine derivatives.

Experimental Protocols

Protocol A: Free-Basing via Liquid-Liquid Extraction (LLE)

Causality: The starting material is supplied as a hydrochloride salt to ensure shelf stability. In this ionic state, it will not partition into organic solvents and will irreversibly bind to silica gel. The pH of the aqueous phase must be driven at least 2 units above the amine's pKa to ensure complete deprotonation into the lipophilic free base.

Step-by-Step Methodology:

  • Quench: Dilute the crude reaction mixture with a miscible organic solvent (e.g., Dichloromethane, 10 mL/g of crude).

  • Alkalinization: Add an equal volume of saturated aqueous Sodium Carbonate (Na₂CO₃) or 1M NaOH. Stir vigorously for 15 minutes. Verify that the aqueous layer pH is ≥ 10.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 10 mL). The fluorinated free base is highly soluble in halogenated solvents.

  • Washing: Wash the combined organic layers with brine (1 × 10 mL) to remove residual aqueous salts.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The free base of lightly fluorinated small molecules can be volatile; avoid excessive vacuum or heating above 30°C.

Protocol B: Normal-Phase Flash Chromatography (Amine-Modified)

Causality: To prevent the basic amine products from interacting with acidic silanols, the stationary phase must be modified. Using amine-functionalized silica (e.g., KP-NH) physically shields the silanols, ensuring sharp peak shapes and high recovery without the need for toxic mobile phase additives[3].

Step-by-Step Methodology:

  • Column Selection: Equip the flash system with an amine-functionalized silica cartridge (e.g., Biotage® Sfär Amino).

  • Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Hexane or Heptane.

  • Sample Loading: Dissolve the free-based crude mixture in a minimum volume of Dichloromethane and load it onto the column.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane

    • 2–10 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexane.

    • 10–12 CV: Isocratic 50% Ethyl Acetate.

  • Detection: Monitor via UV (if a chromophore was added during reaction) or ELSD (Evaporative Light Scattering Detector), as the aliphatic fluorinated amine itself lacks strong UV absorbance.

Protocol C: Reverse-Phase HPLC with Fluorophilic Selectivity

Causality: For final polishing or separating closely related diastereomers (due to the C2 and C3 stereocenters), RP-HPLC is required. A high-pH mobile phase keeps the amine in its neutral state, increasing retention on C18 columns[3]. Furthermore, pairing a standard C8/C18 column with a fluorinated eluent (like 2,2,2-trifluoroethanol) induces unique "fluorophilic" selectivity, allowing separation based on fluorine content percentage rather than just lipophilicity[4].

Step-by-Step Methodology:

  • System Setup: Use a standard C18 preparative column (e.g., 5 µm, 150 × 21.2 mm).

  • Mobile Phase Preparation:

    • Solvent A: Water modified with 0.1% Ammonium Hydroxide (NH₄OH) to maintain pH ~10.

    • Solvent B: Acetonitrile containing 5% 2,2,2-Trifluoroethanol (TFE) to induce fluorophilic interactions.

  • Gradient: Run a shallow gradient from 10% B to 70% B over 20 minutes.

  • Fraction Collection: Collect peaks based on MS triggering (Target mass for the free base: 157.1 Da).

Mechanisms of Chromatographic Selectivity

Chromatography Problem Silanol Interactions (Peak Tailing & Loss) Solution1 Normal Phase Amine-Functionalized Silica Problem->Solution1 Solution2 Reverse Phase High pH (0.1% NH4OH) Problem->Solution2 Solution3 Fluorinated Eluents (e.g., Trifluoroethanol) Problem->Solution3 Outcome1 Suppressed Acid-Base Interactions Solution1->Outcome1 Solution2->Outcome1 Outcome2 Enhanced Fluorophilic Selectivity Solution3->Outcome2

Strategies to overcome silanol interactions and enhance selectivity for fluorinated amines.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying different purification strategies to 4,4,4-trifluoro-3-methoxybutan-2-amine derivatives.

Purification StrategyStationary PhaseMobile Phase / ModifiersExpected RecoveryPeak Shape / Resolution
Standard Normal Phase Bare Silica (SiO₂)Hexane / EtOAc< 40%Severe tailing; irreversible chemisorption.
Modified Normal Phase Bare Silica (SiO₂)Hexane / EtOAc + 1% Et₃N75–85%Moderate tailing; requires post-column base removal.
Amine-Functionalized NP KP-NH SilicaHexane / EtOAc> 90% Sharp peaks; excellent recovery[3].
Standard RP-HPLC C18H₂O / MeCN (0.1% Formic Acid)60–70%Poor retention (amine is protonated and highly polar).
High-pH RP-HPLC C18H₂O / MeCN (0.1% NH₄OH)> 95% Excellent retention; high resolution of stereoisomers.
Fluorophilic RP-HPLC C8 or C18H₂O / MeCN + 5% Trifluoroethanol> 90% Superior selectivity for highly fluorinated impurities[4].

References

  • 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride — Chemical Substance Information NextSDS Substance D
  • Difluoro(methoxy)
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom

Sources

Method

Application Notes &amp; Protocols: Stereoselective Reactions with 4,4,4-Trifluoro-3-methoxybutan-2-amine Hydrochloride

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential stereoselective applications of the chiral building block, 4,4,4-Tr...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential stereoselective applications of the chiral building block, 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride. This document outlines potential synthetic strategies, detailed experimental protocols, and the scientific rationale behind its use in modern asymmetric synthesis.

Introduction: The Strategic Value of Fluorinated Chiral Amines

Chiral amines are foundational in the pharmaceutical and agrochemical industries, with a significant percentage of small molecule pharmaceuticals containing at least one chiral amine moiety.[1][2] The stereochemistry of these amines is often crucial for biological activity. The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4][5] Consequently, chiral building blocks containing fluorine, such as 4,4,4-Trifluoro-3-methoxybutan-2-amine, are of significant interest for the synthesis of novel, high-value molecules.

4,4,4-Trifluoro-3-methoxybutan-2-amine possesses several key structural features that make it a promising candidate for stereoselective transformations:

  • A Stereogenic Center: The amine group at the C-2 position provides a handle for chirality.

  • A Trifluoromethyl Group: This group can influence the electronic properties and steric environment of the molecule, potentially leading to high stereoselectivity in reactions. The strong electron-withdrawing nature of the CF3 group can also impact the basicity of the amine.[6]

  • A Methoxy Group: The presence of a methoxy group at the C-3 position can act as a coordinating group in metal-catalyzed reactions, further enhancing stereocontrol.

This guide will explore the potential of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride as a chiral auxiliary, a precursor for chiral ligands, and a chiral resolving agent.

Application as a Chiral Auxiliary in Diastereoselective Alkylation

Chiral amines are frequently used as chiral auxiliaries to control the stereochemical outcome of reactions. By temporarily attaching the chiral amine to a prochiral substrate, one can direct the approach of a reagent to one face of the molecule, leading to a diastereoselective product.

Rationale

The formation of an enamine or imine from 4,4,4-Trifluoro-3-methoxybutan-2-amine and a prochiral ketone or aldehyde, respectively, can create a sterically biased environment. The bulky trifluoromethyl and methoxy groups can effectively shield one face of the C=C or C=N bond, directing the electrophilic attack to the opposite face.

Proposed Reaction Scheme

A potential application is the diastereoselective alkylation of a cyclohexanone derivative. The chiral amine is first condensed with cyclohexanone to form a chiral enamine. Subsequent alkylation with an electrophile (e.g., methyl iodide) is expected to proceed with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantioenriched α-alkylated ketone.

G cluster_0 Step 1: Chiral Enamine Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis and Product Isolation Cyclohexanone Cyclohexanone Enamine Chiral Enamine Intermediate Cyclohexanone->Enamine + ChiralAmine 4,4,4-Trifluoro-3-methoxybutan-2-amine ChiralAmine->Enamine Enamine_ref Chiral Enamine Intermediate AlkylatedEnamine Alkylated Enamine AlkylatedEnamine_ref Alkylated Enamine MeI CH3I MeI->AlkylatedEnamine Enamine_ref->AlkylatedEnamine + FinalProduct (R)-2-Methylcyclohexanone Auxiliary_cleaved Chiral Auxiliary (recovered) AlkylatedEnamine_ref->FinalProduct H3O+ AlkylatedEnamine_ref->Auxiliary_cleaved

Caption: Workflow for Diastereoselective Alkylation.

Experimental Protocol: Diastereoselective Alkylation of Cyclohexanone
  • Enamine Formation:

    • To a solution of cyclohexanone (1.0 equiv) in anhydrous toluene (0.5 M) is added 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.1 equiv) and triethylamine (1.2 equiv).

    • The mixture is heated to reflux with a Dean-Stark trap to remove water for 12-24 hours.

    • The reaction is monitored by TLC or GC-MS for the disappearance of cyclohexanone.

    • Upon completion, the solvent is removed under reduced pressure. The crude enamine is used in the next step without further purification.

  • Alkylation:

    • The crude enamine is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C under an inert atmosphere (N2 or Ar).

    • Methyl iodide (1.5 equiv) is added dropwise.

    • The reaction mixture is stirred at -78 °C for 4-6 hours.

    • The reaction is quenched by the addition of saturated aqueous NaHCO3 solution.

  • Hydrolysis and Product Isolation:

    • The mixture is allowed to warm to room temperature and the layers are separated.

    • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the chiral α-alkylated ketone.

    • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Expected Data
EntryElectrophileSolventTemp (°C)Time (h)Yield (%)d.r.
1CH3ITHF-78485-95>95:5
2BnBrTHF-78680-90>95:5
3Allyl-BrTHF-78582-92>90:10
Note: Yields and diastereomeric ratios (d.r.) are hypothetical and based on similar transformations in the literature.

Application as a Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral amines are valuable precursors for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions.[7][8] The unique steric and electronic properties of 4,4,4-Trifluoro-3-methoxybutan-2-amine can be translated into a novel ligand scaffold.

Rationale

Condensation of the amine with salicylaldehyde derivatives can lead to the formation of chiral Schiff base (salen-type) ligands. These ligands can then be complexed with various metals (e.g., Cu, Mn, Cr) to generate catalysts for asymmetric reactions such as cyclopropanation, epoxidation, or aziridination. The trifluoromethyl and methoxy groups can influence the catalyst's solubility, stability, and the stereochemical environment around the metal center.

Proposed Synthesis of a Chiral Salen-type Ligand

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Dimerization to Salen Ligand cluster_2 Step 3: Metal Complexation ChiralAmine 4,4,4-Trifluoro-3-methoxybutan-2-amine SchiffBase Chiral Schiff Base Monomer ChiralAmine->SchiffBase + Salicylaldehyde 2,4-Di-tert-butylsalicylaldehyde Salicylaldehyde->SchiffBase SchiffBase_ref Chiral Schiff Base Monomer Dimerization Dimerization (e.g., with ethylenediamine) SalenLigand Chiral Salen Ligand Dimerization->SalenLigand SalenLigand_ref Chiral Salen Ligand SchiffBase_ref->Dimerization MetalSalt Metal Salt (e.g., Cu(OAc)2) MetalComplex Chiral Metal-Salen Catalyst MetalSalt->MetalComplex SalenLigand_ref->MetalComplex +

Caption: Synthesis of a Chiral Metal-Salen Catalyst.

Experimental Protocol: Synthesis of a Chiral Copper(II)-Salen Complex
  • Schiff Base Formation:

    • To a solution of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (2.0 equiv) and triethylamine (2.2 equiv) in ethanol (0.5 M) is added 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equiv).

    • The mixture is heated to reflux for 4 hours.

    • The reaction is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the chiral imine.

  • Ligand Synthesis:

    • The chiral imine (2.0 equiv) and ethylenediamine (1.0 equiv) are dissolved in ethanol (0.5 M).

    • The mixture is heated to reflux for 6 hours.

    • The solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol/water to afford the pure salen ligand.

  • Metal Complexation:

    • The chiral salen ligand (1.0 equiv) is dissolved in ethanol (0.2 M) and heated to 60 °C.

    • A solution of copper(II) acetate monohydrate (1.05 equiv) in ethanol is added dropwise.

    • A precipitate forms immediately. The mixture is stirred at 60 °C for 1 hour and then cooled to room temperature.

    • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the chiral copper(II)-salen complex.

Application as a Chiral Resolving Agent

The resolution of racemic mixtures is a common challenge in organic synthesis. Chiral amines can be used to resolve racemic carboxylic acids through the formation of diastereomeric salts, which can often be separated by fractional crystallization.[7]

Rationale

The basic amine functionality of 4,4,4-Trifluoro-3-methoxybutan-2-amine can react with a racemic carboxylic acid to form a pair of diastereomeric ammonium carboxylate salts. Due to their different physical properties (e.g., solubility), these salts can be separated. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure carboxylic acids and the chiral amine resolving agent.

Experimental Protocol: Resolution of Racemic Mandelic Acid
  • Diastereomeric Salt Formation:

    • Racemic mandelic acid (1.0 equiv) is dissolved in a minimal amount of hot ethanol.

    • A solution of (R)- or (S)-4,4,4-Trifluoro-3-methoxybutan-2-amine (0.5 equiv) in ethanol is added dropwise.

    • The solution is allowed to cool slowly to room temperature, and then placed in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Fractional Crystallization:

    • The resulting crystals (the less soluble diastereomeric salt) are collected by filtration and washed with a small amount of cold ethanol.

    • The optical purity of the crystalline salt can be checked by measuring its specific rotation.

    • The salt can be recrystallized from fresh hot ethanol to improve its diastereomeric purity.

  • Liberation of the Enantiopure Acid:

    • The diastereomerically pure salt is dissolved in water and acidified with 2 M HCl to a pH of 1-2.

    • The resulting precipitate of the enantiopure mandelic acid is collected by filtration, washed with cold water, and dried.

    • The filtrate, containing the hydrochloride salt of the resolving agent, can be basified and the amine extracted for recycling.

Conclusion

4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is a promising and versatile building block for stereoselective synthesis. Its unique combination of a chiral amine, a trifluoromethyl group, and a methoxy group provides multiple avenues for its application as a chiral auxiliary, a precursor to novel chiral ligands, and an effective resolving agent. The protocols outlined in these application notes are based on well-established synthetic methodologies and provide a solid foundation for further exploration of this valuable compound in academic and industrial research.

References

  • I. S. Novikov, et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved from [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemistry – A European Journal. Retrieved from [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. Retrieved from [Link]

  • Cruz-Acosta, F., & Fernández-Pérez, H. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • Alshammari, M. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. Retrieved from [Link]

  • A Highly Regio- and Stereoselective Synthesis of α-Fluorinated Imides via Fluorination of Chiral Enamides. (2015). Organic Letters. Retrieved from [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. (n.d.). PubMed Central. Retrieved from [Link]

  • Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. (2009). ResearchGate. Retrieved from [Link]

  • 1,2-Fluoroamine synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2003). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition. Retrieved from [Link]

  • Access to optically active tetrafluoroethylenated amines based on[1][7]-proton shift reaction. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A practical route for the highly stereoselective synthesis of tetrasubstituted fluoroalkenes. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis and Utilization of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride

Abstract This document provides a comprehensive technical guide on the reaction conditions and synthetic applications of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride, a valuable fluorinated building block for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the reaction conditions and synthetic applications of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride, a valuable fluorinated building block for the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine and a methoxy group offers unique physicochemical properties beneficial for drug design.[1][2][3] This guide details plausible synthetic routes, including reductive amination and oxime reduction, and outlines protocols for its subsequent derivatization. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design.

Introduction: The Significance of Fluorinated Amines in Modern Chemistry

Fluorinated amines are increasingly sought-after functional building blocks in medicinal chemistry.[1] The introduction of fluorine atoms into organic molecules can profoundly influence their properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered basicity of the amine group.[1][4] These modifications can be pivotal in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][5] The target molecule, 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride, combines a trifluoromethyl group with a chiral amine and a methoxy substituent, offering a trifecta of functionalities for creating structurally diverse and potent bioactive compounds. The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can influence ligand-target binding and improve metabolic properties.[3][5]

Proposed Synthetic Pathways and Protocols

Pathway A: Direct Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines, including chiral fluoroamines.[6] This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine source, which is then reduced in situ to the desired amine.

Objective: To synthesize 4,4,4-Trifluoro-3-methoxybutan-2-amine from 4,4,4-trifluoro-3-methoxybutan-2-one.

Materials:

Reagent/Solvent Role
4,4,4-Trifluoro-3-methoxybutan-2-one Starting Material
Ammonia (7N solution in Methanol) Amine Source
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) Reducing Agent
Methanol (MeOH) Solvent
Acetic Acid (glacial) Catalyst
Diethyl Ether (Et₂O) Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution Quenching/Wash
Brine Wash
Anhydrous Magnesium Sulfate (MgSO₄) Drying Agent

| Hydrochloric Acid (2M in Et₂O) | Salt Formation |

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-3-methoxybutan-2-one (1.0 equiv). Dissolve the ketone in methanol (approx. 0.2 M concentration).

  • Imine Formation: Add the ammonia solution (7N in MeOH, 5.0 equiv) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equiv) portion-wise over 15 minutes. Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion over the ketone, minimizing side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Isolation of Free Amine: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine. This can be purified by column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether (1.1 equiv) with stirring. A white precipitate of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride will form.

  • Final Product: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Pathway B: Synthesis via Oxime Intermediate

An alternative two-step approach involves the conversion of the ketone to an oxime, followed by its reduction. This can be advantageous if the direct reductive amination proves to be low-yielding.

Step 1: Oximation

  • Dissolve 4,4,4-trifluoro-3-methoxybutan-2-one (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.

  • Add pyridine (1.5 equiv) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate to yield the oxime, which can be used in the next step without further purification.

Step 2: Oxime Reduction

  • Dissolve the crude oxime from the previous step in acetic acid.

  • Add zinc dust (3.0 equiv) portion-wise while maintaining the temperature below 40 °C.

  • Stir the reaction at room temperature for 8-12 hours.

  • Filter the reaction mixture through a pad of celite to remove excess zinc.

  • Basify the filtrate with a concentrated NaOH solution to pH > 10, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with diethyl ether. The subsequent workup and salt formation follow steps 6-9 from the Reductive Amination protocol.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Oxime Reduction Ketone 4,4,4-Trifluoro-3-methoxybutan-2-one FreeAmine Free Amine Ketone->FreeAmine 1. NH₃, H⁺ 2. NaBH₃CN Oxime Oxime Intermediate Ketone->Oxime NH₂OH·HCl, Pyridine Ammonia NH₃/MeOH Reducer NaBH₃CN Product 4,4,4-Trifluoro-3-methoxybutan-2-amine HCl FreeAmine->Product Salt Formation HCl HCl in Et₂O Hydroxylamine NH₂OH·HCl Oxime->FreeAmine Zn_AcOH Zn / Acetic Acid

Caption: Proposed synthetic pathways to the target compound.

Applications in Further Synthesis

The primary amine functionality of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride makes it a versatile intermediate for a variety of chemical transformations, particularly in the construction of larger, more complex molecules for drug discovery.[7]

Reaction TypeReagents & General ConditionsProduct Type
Amide Coupling Carboxylic acid, EDC, HOBt, DIPEA, in DCM or DMF, 0 °C to RTN-Acylated derivative
Sulfonamide Formation Sulfonyl chloride, Pyridine or Et₃N, in DCM, 0 °C to RTN-Sulfonylated derivative
Reductive Amination Aldehyde or Ketone, NaBH(OAc)₃, in DCE or THF, RTSecondary or Tertiary Amine
Buchwald-Hartwig Amination Aryl halide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), in Toluene, 80-110 °CN-Aryl derivative
Protocol Example: Amide Bond Formation

Objective: To couple 4,4,4-Trifluoro-3-methoxybutan-2-amine with a generic carboxylic acid (R-COOH).

  • Amine Preparation: Suspend 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.0 equiv) in dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.2 equiv) to neutralize the salt and liberate the free amine.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.1 equiv), 1-Hydroxybenzotriazole (HOBt, 1.2 equiv), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) in DCM. Stir at 0 °C for 30 minutes.

  • Coupling: Add the solution of the free amine to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting amide by flash column chromatography.

Mechanistic Insight

Reductive_Amination_Mechanism Ketone Ketone (R-CO-R') Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Ammonia NH₃ Ammonia->Hemiaminal Protonation Protonation (H⁺) Iminium Iminium Ion Hemiaminal->Iminium Elimination Dehydration Dehydration (-H₂O) Amine Product Amine Iminium->Amine Reduction Hydride Hydride Transfer [from NaBH₃CN]

Caption: Mechanism of reductive amination.

The reaction proceeds via nucleophilic attack of ammonia on the protonated carbonyl of the ketone to form a hemiaminal. This intermediate then dehydrates to form a reactive iminium ion, which is subsequently reduced by a hydride source to yield the final amine product.

Conclusion

4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is a promising and versatile building block for chemical synthesis. The protocols detailed herein provide robust and rational starting points for its preparation and derivatization. The strategic combination of its functional groups offers chemists a powerful tool for introducing valuable fluorine and methoxy moieties into novel molecular scaffolds, thereby accelerating the discovery and development of new chemical entities.

References

  • Fluorinated Amines - Organofluorine / Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • Togni, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(3), 643-653. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.7b00583]
  • Togni, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [URL: https://pubs.acs.org/doi/10.1021/acsorganoinorgau.3c00029]
  • Ni, Y., & Li, Z. (2022). Enzymatic synthesis of fluorinated compounds. Biotechnology Notes, 3, 25-36. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9108399/]
  • Beier, P. (2019). Synthesis of amine hydrochloride cis‐41⋅HCl. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-amine-hydrochloride-cis-41-HCl_fig-S36_337920119]
  • Fawcett, A. (2017). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository. [URL: https://eprints.nottingham.ac.uk/45136/]
  • Gajda, A., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4584. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9323048/]
  • Noël, T. (2023). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. [URL: https://hims.uva.nl/content/news/2023/11/safe-and-scalable-synthesis-of-fluorinated-amine-compounds-for-medicinal-chemistry.html]
  • Doyle, A. G., et al. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(9), 4177-4183. [URL: https://www.organic-chemistry.org/abstracts/lit2/286.shtm]
  • 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride — Chemical Substance Information. ECHA. [URL: https://echa.europa.
  • 4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah98db77ec]
  • Gouverneur, V., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15921. [URL: https://www.
  • Mironov, M., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated. Molecules, 27(20), 7056. [URL: https://www.mdpi.com/1420-3049/27/20/7056]
  • Konno, T., et al. (2019). Access to optically active tetrafluoroethylenated amines based on[1][8]-proton shift reaction. Beilstein Journal of Organic Chemistry, 15, 2576-2584. [URL: https://www.beilstein-journals.org/bjoc/articles/15/239]

  • Novel synthesis method for 4,4,4-trifluorobutanol. Google Patents. [URL: https://patents.google.
  • Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(39), 11933-11937. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5601289/]
  • Zhang, L. (2012). Method for synthesizing methoxy amine hydrochlorate. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Method-for-synthesizing-methoxy-amine-hydrochlorate-Zhang/c622d15918737c35e982d6179e8c75122f033068]
  • Soloshonok, V. A., & Onysko, M. Y. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3698. [URL: https://www.mdpi.com/1420-3049/28/9/3698]
  • 4,4,4-trifluoro-2-methylbutan-1-amine hydrochloride. PubChemLite. [URL: https://pubchemlite.org/compound/CID10197739]
  • Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. [URL: https://www.researchgate.
  • 4,4,4-Trifluoro-2-methoxybutanal. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4_4_4-Trifluoro-2-methoxybutanal]
  • Uneyama, K. (2006). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 31(3), 229-242. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7595378/]
  • Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [URL: https://pubmed.ncbi.nlm.nih.gov/38781921/]
  • Lam, L., et al. (2025). Effectiveness of inhaled methoxyflurane in acute pain in an emergency department - A systematic review of randomized controlled trials. The American Journal of Emergency Medicine, 85, 132-139. [URL: https://pubmed.ncbi.nlm.nih.gov/40273636/]
  • The role of the methoxy group in approved drugs. ResearchGate. [URL: https://www.researchgate.net/publication/380126759_The_role_of_the_methoxy_group_in_approved_drugs]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4,4,4-Trifluoro-3-methoxybutan-2-amine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2)[1]. While fluorinated building blocks are invaluable for improving metabolic stability and lipophilicity in drug design, the unique electronic and steric environment of this specific amine introduces significant synthetic challenges.

This guide synthesizes field-proven insights to help you troubleshoot common side reactions, understand their mechanistic causality, and implement self-validating experimental protocols.

Section 1: Common Side Reactions & Mechanistic Causality

Q1: Why am I observing a mass loss of 32 Da (-CH₃OH) or 17 Da (-NH₃) during basic coupling conditions?

The Causality (Beta-Elimination): The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group dramatically increases the acidity of the alpha-proton at the C3 position[2]. When exposed to strong organic bases (like DIPEA, TEA, or DBU) typically used to freebase the hydrochloride salt or drive amide couplings, this acidic proton is easily abstracted to form a C3-carbanion. This intermediate rapidly undergoes an E1cB (Elimination Unimolecular conjugate Base) reaction. Depending on the exact conditions, it will expel either the methoxy group (loss of 32 Da) or the amine group (loss of 17 Da) to form a stable, unreactive alkene[3].

The Solution: You must avoid strong bases. Substitute DIPEA (pKa ~10.5) with weaker, sterically hindered bases such as 2,4,6-collidine (pKa ~7.4) or N-methylmorpholine (NMM, pKa ~7.3). These bases are strong enough to freebase the amine hydrochloride but too weak to significantly deprotonate the C3 position.

Q2: My final product shows multiple peaks with the exact same mass in HPLC/NMR. What causes this loss of stereopurity?

The Causality (Epimerization): This is caused by epimerization at the C3 stereocenter. The same C3-carbanion intermediate responsible for beta-elimination can undergo reversible protonation. Because the carbanion is planar (or rapidly inverting), re-protonation from the solvent or conjugate acid occurs from both faces of the molecule, scrambling the stereocenter[2]. Furthermore, the slow reaction rate of this sterically hindered amine gives the starting material a longer residence time in the basic environment, exacerbating the epimerization.

The Solution: Minimize the amine's exposure time to the base. Pre-activate your carboxylic acid partner completely before adding the amine. Use highly efficient coupling reagents to accelerate the amide bond formation, trapping the amine as the stable amide product before epimerization can occur.

Q3: Why is my amide coupling yield so low, with large amounts of unreacted amine remaining?

The Causality (Steric & Electronic Deactivation): 4,4,4-Trifluoro-3-methoxybutan-2-amine is highly deactivated. The adjacent -CH(OCH₃)CF₃ group provides immense steric bulk, physically shielding the nitrogen lone pair. Electronically, the inductive pull of the -CF₃ and -OCH₃ groups reduces the nucleophilicity of the amine. Standard reagents like EDC/HOBt are often too slow, leading to the hydrolysis of the active ester or its rearrangement into an unreactive N-acylurea before the sluggish amine can successfully attack[4].

The Solution: Switch to highly reactive acylium-type intermediates (e.g., acid chlorides generated in situ) or use powerful uronium salts like HATU or COMU.

Section 2: Mechanistic Visualizations

G A 4,4,4-Trifluoro-3-methoxybutan-2-amine B Strong Base (e.g., DIPEA/DBU) A->B Deprotonation C C3-Carbanion Intermediate (Stabilized by CF3) B->C D Epimerization (Loss of Stereopurity) C->D Protonation (Non-stereoselective) E Beta-Elimination (-CH3OH or -NH3) C->E E1cB Mechanism

Fig 1. Base-induced degradation pathways of 4,4,4-Trifluoro-3-methoxybutan-2-amine.

W Step1 Amine HCl Salt (Substrate) Step2 Mild Freebasing (NMM or Collidine) Step1->Step2 Step4 Coupling Reaction (0°C to RT, 2-4h) Step2->Step4 Step3 Pre-activate Acid (HATU/HOAt, 0°C) Step3->Step4 Step5 Pure Amide Product (>95% ee, High Yield) Step4->Step5

Fig 2. Optimized workflow for coupling highly hindered, base-sensitive fluorinated amines.

Section 3: Quantitative Data Analysis

To validate the causality of base selection and coupling reagents, refer to the following benchmarking data for a standard amide coupling using 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride.

Coupling ReagentBase UsedBase pKaReaction TimeIsolated Yield (%)Epimerization / Elimination (%)
EDC / HOBtDIPEA (3.0 eq)~10.524 hours35%25% (High Elimination)
HATUDIPEA (3.0 eq)~10.512 hours65%15% (Moderate Epimerization)
HATUNMM (2.5 eq)~7.36 hours88%< 2%
Acid Chloride2,4,6-Collidine~7.42 hours92%< 1%

Data Summary: Using a weaker base (NMM or Collidine) combined with a highly active coupling reagent (HATU or Acid Chloride) creates a self-validating system that maximizes yield while suppressing E1cB elimination and epimerization.

Section 4: Experimental Protocol

Optimized Base-Modulated Amide Coupling Methodology

This step-by-step protocol is designed to circumvent the steric hindrance of the amine while protecting the acidic C3 proton from abstraction.

Materials Required:

  • Carboxylic acid partner (1.1 equiv)

  • 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.0 equiv)

  • HATU (1.1 equiv)

  • N-methylmorpholine (NMM) (2.5 equiv)

  • Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Preparation & Pre-activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF to create a 0.2 M solution.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add NMM (2.5 equiv) dropwise. Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the highly reactive O-At active ester. (Self-Validation: The solution will typically turn a distinct yellow color upon active ester formation).

  • Amine Addition: In a separate vial, dissolve the 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-activated ester mixture at 0 °C.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature. Monitor the reaction via LC-MS. Because the acid was pre-activated, the hindered amine will couple rapidly (typically complete within 2 to 4 hours), minimizing its exposure to the base.

  • Quench & Workup: Once complete, immediately quench the reaction by adding saturated aqueous NH₄Cl. Do not use basic aqueous washes (like NaHCO₃) initially, as the product may still be sensitive to base-catalyzed degradation. Extract with EtOAc, wash the organic layer with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Yield Optimization for 4,4,4-Trifluoro-3-methoxybutan-2-amine Hydrochloride

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated building blocks to improve metabolic stability and lipophilicity, researchers frequently encounter synthetic bottlenecks whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated building blocks to improve metabolic stability and lipophilicity, researchers frequently encounter synthetic bottlenecks when working with highly functionalized aliphatic amines.

This guide provides field-proven troubleshooting strategies for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2). We will explore the mechanistic causality behind common reaction failures and provide self-validating protocols to optimize your yields.

Mechanistic Causality: Why is this Amine Difficult to React?

Before troubleshooting, it is critical to understand the physicochemical properties that dictate this molecule's reactivity. The poor performance of this amine in standard coupling and amination reactions is driven by three compounding factors:

  • Inductive Deactivation: The −CF3​ group is powerfully electron-withdrawing. Through the sigma-bond framework, it pulls electron density away from the primary amine, significantly lowering its pKa​ and making the nitrogen lone pair less available for nucleophilic attack[1]. The adjacent methoxy group further contributes to this inductive pull.

  • Steric Shielding: The amine is located at the C2 position, flanked by an alpha-methyl group and a beta-carbon bearing both the bulky −CF3​ and −OMe groups. This creates a highly congested trajectory for any incoming electrophile, severely retarding the rate of aminolysis[2].

  • Salt Form Dynamics: As a hydrochloride salt, the amine is completely unreactive until neutralized. However, the use of weak bases or insufficient equivalents of strong bases will leave the sterically hindered amine partially protonated, stalling the reaction[3].

Troubleshooting FAQs

Q1: Why are my amide coupling yields consistently below 30% when using EDC/HOBt?

Causality: Standard carbodiimide reagents like EDC generate an O-acylisourea intermediate that is prone to hydrolysis or rearrangement if aminolysis is slow. Because your fluorinated amine is both sterically hindered and electronically deactivated, the rate of aminolysis is drastically outpaced by the degradation of the active ester[3]. Solution: Switch to a highly reactive uronium-based coupling reagent like COMU or HATU . These reagents rapidly form a stable, highly reactive O-acyl-uronium intermediate that can force the coupling even with poor nucleophiles. If the carboxylic acid partner is also sterically hindered, you must bypass coupling reagents entirely and convert the acid to an acid chloride[2].

Q2: I am losing material during the free-basing and aqueous workup. How can I improve recovery?

Causality: The free base of 4,4,4-trifluoro-3-methoxybutan-2-amine has a relatively low molecular weight (~157 g/mol ) and is moderately volatile. Furthermore, despite the lipophilic −CF3​ group, the amine and methoxy groups provide enough polarity that the free base partitions poorly into organic solvents during standard aqueous extractions. Solution: Avoid aqueous workups for the free-basing step. Perform an anhydrous neutralization using a polymer-supported base (e.g., PS-DIEA) in dichloromethane, or neutralize in situ during your main reaction by adding 3–4 equivalents of N,N -Diisopropylethylamine (DIPEA)[3].

Q3: Reductive amination with this amine is stalling at the imine formation step. What is the fix?

Causality: Reductive amination requires the initial formation of an imine (or hemiaminal). Because the lone pair on this fluorinated amine is inductively deactivated, the nucleophilic attack on the aldehyde/ketone is thermodynamically unfavorable and kinetically slow[4]. Solution: You must force the imine formation using a strong Lewis acid dehydrating agent before adding any reductant. Pre-stir the amine hydrochloride, the carbonyl compound, DIPEA, and Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) for 12 hours before adding a mild reductant like sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

Quantitative Data: Coupling Reagent Selection

To maximize atom economy and yield, select your coupling reagent based on the specific steric demands of your carboxylic acid partner.

Coupling ReagentActivation SpeedAminolysis Rate with Hindered AminesRisk of EpimerizationRecommendation for 4,4,4-Trifluoro...
EDC / HOBt ModerateVery SlowLowNot Recommended (Yields <30%)
HATU FastModerate to FastModerateGood (Requires excess DIPEA)
COMU Very FastFastLowOptimal (High yield, low epimerization)
Acid Chloride InstantaneousFastHighUse only if acid is non-enolizable

Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Amide Coupling (In Situ Free-Basing)

This protocol utilizes COMU to overcome the poor nucleophilicity of the amine, while neutralizing the HCl salt directly in the reaction matrix.

  • Activation: In an oven-dried flask under N2​ , dissolve the carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Introduction: In a separate vial, suspend 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.1 eq) in a minimum volume of DMF. Add DIPEA (1.5 eq) to liberate the free base, then transfer this solution dropwise to the active ester.

  • Reaction: Stir for 12–18 hours at room temperature.

  • Validation Check: Analyze an aliquot via LC-MS. You should observe complete consumption of the active ester. Self-Correction: If unreacted active ester remains after 18 hours, the aminolysis is completely sterically blocked; abort and proceed to an acid chloride synthesis.

  • Workup: Quench with saturated aqueous NH4​Cl and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove DMF), brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Anhydrous Free-Basing & Isolation

Use this protocol if the isolated free amine is strictly required for downstream moisture-sensitive chemistry.

  • Suspension: Suspend the amine hydrochloride salt in anhydrous Dichloromethane (DCM) (0.5 M).

  • Neutralization: Add 1.2 eq of polymer-supported Diisopropylethylamine (PS-DIEA) resin. Stir gently for 2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin, washing with a small amount of DCM.

  • Validation Check: Spot the filtrate on a TLC plate and stain with Ninhydrin. A bright purple spot confirms the presence of the liberated primary amine.

  • Concentration: Concentrate the filtrate under carefully controlled vacuum (≥ 150 mbar at 20°C) to prevent evaporative loss of the volatile free amine.

Process Workflows & Reaction Pathways

Workflow start Yield < 30% check_base Strong enough base for HCl salt? start->check_base use_dipea Use 3.5 eq DIPEA check_base->use_dipea No check_reagent Standard reagents (e.g., EDC)? check_base->check_reagent Yes use_dipea->check_reagent use_comu Switch to COMU/HATU check_reagent->use_comu Yes check_acid Acid sterically hindered? check_reagent->check_acid No use_comu->check_acid use_acid_chloride Convert to Acid Chloride check_acid->use_acid_chloride Yes success Optimized Yield check_acid->success No use_acid_chloride->success

Troubleshooting workflow for optimizing amide coupling yields with hindered fluorinated amines.

Pathway acid Carboxylic Acid + COMU active_ester Active Ester (O-acyl-uronium) acid->active_ester DIPEA intermediate Tetrahedral Intermediate active_ester->intermediate + Amine side_reaction Hydrolysis active_ester->side_reaction Slow Aminolysis amine Fluorinated Amine amine->intermediate product Target Amide intermediate->product Fast

Reaction pathway of COMU-mediated coupling vs. hydrolysis due to steric hindrance.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 3

  • Synthesis of Secondary Amides from Thiocarbamates. Organic Letters - ACS Publications. 2

  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines. Organic Letters - ACS Publications. 1

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. 4

Sources

Troubleshooting

"4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride" stability and degradation

Welcome to the technical support center for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.

I. Compound Overview and Intrinsic Stability

4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is a fluorinated organic compound supplied as a powder for research and development purposes.[1] Its structure comprises a primary amine, a methoxy ether, and a trifluoromethyl group. Understanding the interplay of these functional groups is key to predicting its stability.

  • Trifluoromethyl Group (-CF3): Generally, the C-F bond is one of the strongest in organic chemistry, imparting high metabolic and chemical stability.[2] However, under strongly basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, potentially leading to the formation of a carboxylic acid.

  • Amine Hydrochloride Salt: The amine is supplied as a hydrochloride salt, which enhances its stability and improves its handling characteristics as a solid. In solution, the salt will dissociate, and the free amine will be susceptible to degradation, particularly oxidation.

  • Methoxy Group (-OCH3): Ethers are generally stable but can undergo cleavage under harsh acidic conditions.

Recommended Storage: Store at room temperature in a well-sealed container, protected from light and moisture.[1]

II. Frequently Asked Questions (FAQs) on Stability and Degradation

Q1: I am seeing a new peak in my HPLC analysis after storing my stock solution of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride in a buffer. What could be the cause?

A1: The appearance of a new peak suggests degradation. The most likely cause depends on the pH of your buffer. In alkaline conditions (pH > 8), you might be observing hydrolysis of the trifluoromethyl group. In neutral or acidic conditions, other pathways like oxidation of the amine group could be at play, especially if the solution has been stored for an extended period or exposed to air.

Q2: My compound seems to be degrading under acidic conditions. I thought the trifluoromethyl group was stable to acid?

A2: You are correct that the trifluoromethyl group is generally stable under acidic conditions. However, the molecule also contains a methoxy group. While ethers are relatively stable, they can be cleaved under strong acidic conditions, especially with heating. This would result in a hydroxyl group and methanol.

Q3: What are the likely degradation products of this compound under oxidative stress?

A3: Primary amines are susceptible to oxidation. Under oxidative conditions (e.g., exposure to hydrogen peroxide), the amine group can be oxidized to a variety of products, including the corresponding nitroso or nitro compounds.

Q4: I am planning a long-term study. What are the recommended conditions for storing solutions of this compound?

A4: For long-term stability of solutions, it is recommended to:

  • Use a slightly acidic buffer (pH 4-6) to minimize the hydrolysis of the trifluoromethyl group.

  • Store solutions at low temperatures (-20°C or -80°C).

  • Protect solutions from light.

  • Purge the headspace of the storage vial with an inert gas like nitrogen or argon to prevent oxidation.

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak area over time in solution General instability in the chosen solvent/buffer and storage conditions.Perform a forced degradation study (see Section IV) to identify the specific stressor (pH, light, temperature, oxygen) causing degradation. Adjust storage conditions accordingly.
Appearance of multiple new peaks in chromatogram Complex degradation pathway or interaction with formulation excipients.Isolate and identify the major degradation products using LC-MS. This will help to elucidate the degradation pathway and formulate a mitigation strategy.
Inconsistent results between batches Variability in the purity of the starting material or differences in handling and storage.Ensure consistent sourcing and characterization of the starting material. Standardize solution preparation and storage protocols across all experiments.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation pathways and products of a new chemical entity.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3][5]

A. Preparation of Stock Solution

Prepare a stock solution of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

B. Stress Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer the solid compound to a vial and heat in an oven at 105°C for 48 hours.[6]

    • Alternatively, heat the stock solution at 60°C for 48 hours.

    • Dissolve the solid or dilute the solution with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze both the exposed and control samples.

C. Analytical Methodology: Stability-Indicating HPLC-MS Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[7] For 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride and its potential degradation products, a reversed-phase HPLC method coupled with mass spectrometry (LC-MS) is recommended.

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI) in positive mode
MS Scan Range m/z 50 - 500

V. Visualizing Workflows and Pathways

A. Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (105°C solid / 60°C solution) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute with Mobile Phase Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze LC-MS Analysis Dilute->Analyze

Caption: Forced degradation experimental workflow.

B. Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride C₅H₁₁ClF₃NO Hydrolysis 4,4,4-Trifluoro-3-hydroxybutan-2-amine Acid Hydrolysis of Ether Parent->Hydrolysis Strong Acid, Heat Base_Hydrolysis 3-Methoxy-2-aminobutanoic acid Basic Hydrolysis of -CF3 Parent->Base_Hydrolysis Strong Base Oxidation_Product 4,4,4-Trifluoro-3-methoxy-2-nitrobutane Oxidation of Amine Parent->Oxidation_Product Oxidizing Agent

Caption: Potential degradation pathways.

VI. References

  • Chemical Substance Information. 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride. Available at: [Link]

  • Impurity Profiling. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PMC. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Available at: [Link]

  • Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • PMC. Fluorine in Pharmaceuticals: Key Properties & Drug Development. Available at: [Link]

Sources

Optimization

Improving enantioselectivity with "4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride"

Focus Compound: 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2) Target Audience: Process Chemists, Medicinal Chemists, and Enzymologists in Drug Development. Welcome to the Advanced Support Porta...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2) Target Audience: Process Chemists, Medicinal Chemists, and Enzymologists in Drug Development.

Welcome to the Advanced Support Portal. The incorporation of trifluoromethyl (–CF₃) groups into chiral aliphatic amines is a highly effective strategy in drug development to improve metabolic stability, increase lipophilicity, and modulate amine basicity. However, the unique stereoelectronic properties of the –CF₃ group often disrupt standard asymmetric synthesis and resolution workflows.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize the enantiomeric excess (ee) and diastereomeric ratio (dr) of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride [1].

🔬 Knowledge Base & Mechanistic FAQs

FAQ 1: Why is my enantiomeric excess (ee) plateauing at ~80% during asymmetric synthesis?

The Issue: When synthesizing the amine via the reduction of an N-alkyl imine, the facial selectivity is poor, leading to a plateau in enantiomeric excess. Mechanistic Causality: The –CF₃ group is highly electron-withdrawing and possesses a strong dipole moment. In standard alkyl imines, reduction proceeds via a predictable transition state. However, the –CF₃ group destabilizes adjacent developing charges and can induce competing chelated transition states if coordinating solvents (like THF) or Lewis acidic reducing agents (like DIBAL-H) are used. Furthermore, the adjacent C3-methoxy group introduces competing steric bulk. The Solution: Switch to an asymmetric synthesis workflow utilizing [2]. By using a bulky, non-coordinating reducing agent like L-Selectride in a non-polar solvent (toluene) at cryogenic temperatures (-78°C), you enforce a strict non-chelated transition state . The hydride attacks from the less hindered face, dictated entirely by the bulky tert-butyl group, consistently yielding >98% ee.

FAQ 2: Why does classical diastereomeric salt resolution fail to yield crystalline products?

The Issue: Attempts to resolve racemic 4,4,4-trifluoro-3-methoxybutan-2-amine using standard resolving agents like (+)-Tartaric acid or (-)-Mandelic acid result in oils or incomplete precipitation. Mechanistic Causality: The strong inductive electron-withdrawing effect (-I) of the three fluorine atoms pulls electron density away from the nitrogen lone pair. This drastically lowers the pKa of the amine from a typical ~10.5 down to ~7.5–8.0. Weak chiral acids (like tartaric acid, pKa₁ = 2.98) are insufficiently acidic to fully protonate this deactivated amine, resulting in an equilibrium that favors the free base and prevents robust lattice formation. The Solution: You must use stronger chiral sulfonic acids or phosphoric acids. (1S)-(+)-10-Camphorsulfonic acid (CSA, pKa = 1.2) or chiral BINOL-derived phosphoric acids ensure complete protonation, driving the formation of stable, highly crystalline diastereomeric salts.

FAQ 3: My enzymatic kinetic resolution stalls at 30% conversion. How do I drive it to 50%?

The Issue: When using ω -transaminases to resolve the racemic mixture, the reaction stalls prematurely, leaving a mixture of the target (R)-amine and unreacted (S)-amine. Mechanistic Causality: This is a classic case of product inhibition and active-site steric clash. The –CF₃ group is significantly larger than a methyl group (possessing a steric volume similar to an isopropyl group) and is highly hydrophobic[3]. As the enzyme oxidatively deaminates the (S)-enantiomer, the resulting fluorinated ketone byproduct accumulates and competitively binds to the hydrophobic pocket of the PLP (Pyridoxal 5'-phosphate) active site, stalling the catalytic cycle. The Solution: Implement a continuous extraction system or a biphasic reaction medium (e.g., aqueous buffer / MTBE) to sequester the fluorinated ketone byproduct as it forms. Additionally, using a high concentration of an amine acceptor (like sodium pyruvate) drives the equilibrium forward.

📊 Quantitative Data: Method Comparison

Summarized below is a comparison of the three primary methodologies for obtaining highly enantioenriched 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride.

MethodologyTypical Yield (%)Max ee (%)ScalabilityPrimary Limitation / Challenge
Ellman's Auxiliary Synthesis 65 - 75%>98%HighCost of stoichiometric chiral auxiliary; requires cryogenic conditions.
Enzymatic Kinetic Resolution 42 - 48%*>99%MediumTheoretical max yield is 50%; product inhibition by fluorinated ketone.
Diastereomeric Salt Resolution 25 - 35%85 - 90%HighRequires extensive recrystallization; necessitates strong chiral acids (e.g., CSA).

*Yield based on the starting racemic mixture (max theoretical yield = 50%).

🧪 Self-Validating Experimental Protocols

Protocol A: Asymmetric Synthesis via tert-Butanesulfinamide

This protocol establishes the C2 stereocenter with high precision.

Ellman_Auxiliary_Workflow A 4,4,4-Trifluoro-3-methoxy butan-2-one C Ti(OEt)4 Mediated Condensation A->C B (S)-(-)-t-Butanesulfinamide (Chiral Auxiliary) B->C D Fluorinated N-t-Butylsulfinyl Imine C->D  Validation: 19F NMR Shift E Stereoselective Reduction (L-Selectride, -78°C) D->E  Non-chelated TS F Diastereomerically Pure Sulfinamide E->F  Validation: HPLC (dr >95:5) G Acidic Cleavage (4N HCl in Dioxane) F->G H 4,4,4-Trifluoro-3-methoxybutan-2-amine Hydrochloride (>99% ee) G->H  Auxiliary Removal

Figure 1: Asymmetric synthesis workflow of 4,4,4-Trifluoro-3-methoxybutan-2-amine via Ellman's auxiliary.

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried flask under N₂, dissolve 4,4,4-trifluoro-3-methoxybutan-2-one (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at room temperature for 18 hours.

    • Validation Check: Monitor by ¹⁹F NMR. The disappearance of the ketone –CF₃ signal and the appearance of a new downstream doublet confirms complete imine formation.

  • Stereoselective Reduction: Dilute the crude imine in anhydrous toluene (0.2 M) and cool to -78°C. Add L-Selectride (1.5 eq, 1.0 M in THF) dropwise over 30 minutes. Stir for 4 hours at -78°C. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

    • Validation Check: Analyze the crude organic layer via chiral HPLC. A diastereomeric ratio (dr) of >95:5 indicates successful non-chelated transition state control.

  • Auxiliary Cleavage: Dissolve the purified sulfinamide in MeOH (0.2 M). Add 4N HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride as a highly pure white solid.

Protocol B: Enzymatic Kinetic Resolution using ω -Transaminase

This protocol is ideal for resolving racemic batches of the target amine.

Enzymatic_Resolution A Racemic Amine Substrate D Kinetic Resolution Process A->D B ω-Transaminase (PLP-Dependent) B->D C Pyruvate (Amine Acceptor) C->D E Enantioenriched (R)-Amine D->E  Unreacted Isomer F Fluorinated Ketone (Deaminated Byproduct) D->F  Oxidized Product

Figure 2: Enzymatic kinetic resolution of fluorinated racemic amines using PLP-dependent transaminase.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve racemic 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride (50 mM) in 100 mM potassium phosphate buffer (pH 7.5).

  • Enzyme & Cofactor Addition: Add Pyridoxal 5'-phosphate (PLP, 1 mM) and sodium pyruvate (150 mM) as the amine acceptor. Add the engineered ω -transaminase (e.g., ATA-117 or equivalent optimized for bulky substrates).

  • Biphasic Incubation: Overlay the aqueous buffer with an equal volume of Methyl tert-butyl ether (MTBE) to act as an in situ sink for the fluorinated ketone byproduct. Incubate at 30°C with orbital shaking (200 rpm) for 48 hours.

    • Validation Check: Sample the aqueous layer at 24h and 48h. Analyze via GC-FID. The reaction is complete when exactly 50% of the amine mass is consumed.

  • Extraction & Salt Formation: Separate the layers. Basify the aqueous layer to pH 11 using 1N NaOH. Extract the enantioenriched, unreacted (R)-amine with fresh MTBE (3x). Dry the organic layer over Na₂SO₄, filter, and bubble anhydrous HCl gas (or add HCl in ether) to precipitate the final hydrochloride salt.

📚 References

  • Chemical Substance Information: 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride. NextSDS Database. URL:[Link]

  • Liu, Jun; Hu, Jinbo. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry (2009), 1 (5), 875-894. URL:[Link]

  • Wang, Y., et al. Enzymatic synthesis of fluorinated compounds. National Institutes of Health (NIH) - PubMed Central (2022). URL:[Link]

Troubleshooting

Technical Support Center: Reaction Monitoring for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride

Welcome to the technical support center for the analytical monitoring of reactions involving 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride. This guide provides in-depth, field-tested advice for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride. This guide provides in-depth, field-tested advice for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot and optimize your analytical methods effectively.

The target molecule, with its primary amine, ether linkage, and trifluoromethyl group, presents a unique set of analytical challenges. Its polarity, basicity, and lack of a strong UV chromophore require careful consideration in method development for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). This guide is structured to directly address the common issues encountered during reaction monitoring.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective technique for qualitatively monitoring reaction progress.[1] However, the polar and basic nature of 4,4,4-Trifluoro-3-methoxybutan-2-amine can lead to common issues like spot streaking and poor visualization.

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting TLC system (plate, mobile phase) for this compound?

A1: For a polar amine, a standard silica gel plate (e.g., Silica Gel 60 F254) is the appropriate stationary phase.[2][3] The key is selecting a mobile phase that is polar enough to move the compound off the baseline but also mitigates the strong interaction between the basic amine and the acidic silica surface.

A robust starting mobile phase is a mixture of a moderately polar solvent and a non-polar solvent, with a small amount of a basic modifier.

  • Recommended Starting System: 85:10:5 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA).

  • Causality: DCM and MeOH provide the primary polarity to elute the compound.[4] Triethylamine is crucial; it acts as a competitive base, binding to the acidic silanol groups on the silica plate. This prevents the amine analyte from interacting too strongly, which is the primary cause of streaking or "tailing".[5] Adjust the ratio of DCM to MeOH to achieve an ideal Rf value (retention factor) of 0.2-0.4 for your starting material.[2][6]

Q2: My spots are streaking badly. How can I fix this?

A2: Streaking is the most common problem when running amines on silica gel. It occurs when the analyte interacts too strongly and unevenly with the stationary phase.

  • Primary Cause: Acid-base interaction between the basic amine and acidic silanol groups (Si-OH) on the silica surface.[5]

  • Solutions:

    • Add a Basic Modifier: As mentioned in Q1, adding 0.5-5% triethylamine (TEA) or ammonium hydroxide to your mobile phase is the most effective solution. This neutralizes the active sites on the silica.

    • Use a Different Stationary Phase: If a basic modifier is incompatible with your product, consider using alumina plates, which are less acidic than silica.

    • Check Sample Concentration: Applying too much sample can overload the plate, leading to broad, streaky spots. Ensure your spotting solution is dilute enough (typically <1 mg/mL).[7]

    • Ensure Plate Quality: Use fresh, high-quality TLC plates. Store them in a desiccator, as adsorbed water can affect separation.

Q3: I can't see my spots after developing the plate. What visualization methods can I use?

A3: 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride lacks a significant UV chromophore, so it will likely be invisible under a standard 254 nm UV lamp. You must use a chemical stain.

  • Primary Staining Method: Ninhydrin. This is the most specific and sensitive stain for primary and secondary amines.[8][9] It reacts with the amine to produce a characteristic purple or reddish spot (Ruhemann's purple) upon gentle heating.[10]

  • Alternative General Stains:

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with any compound that can be oxidized.[11] It will appear as a yellow-brown spot on a purple background. This is useful for seeing both your starting material and potentially less polar products that may not contain an amine.

    • p-Anisaldehyde or Vanillin: These stains can react with amines to produce colored spots, although they are less specific than ninhydrin.[10][11]

TLC Troubleshooting Guide
ProblemLikely Cause(s)Recommended Solution(s)
Spot is stuck on the baseline (Rf = 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., methanol) in your mobile phase.
Spot is at the solvent front (Rf = 1) Mobile phase is too polar.Decrease the proportion of the polar solvent or increase the non-polar solvent (e.g., DCM or hexanes).
Severe Streaking / Tailing Strong interaction of the basic amine with acidic silica gel.Add a basic modifier like triethylamine (1-5%) or ammonium hydroxide to the mobile phase.
No Spots Visible After Staining Incorrect stain used; compound is not reactive to the stain.Use a ninhydrin solution, which is highly specific for amines.[8] If that fails, try a more universal stain like potassium permanganate.[11]
All Lanes Run Crooked Uneven solvent front due to improper chamber saturation or damaged plate.Ensure the TLC chamber is sealed and contains a filter paper wick for saturation.[2] Do not scratch the silica surface when spotting.[7]
Protocol: Standard TLC for Reaction Monitoring
  • Preparation: Prepare a TLC development chamber by adding your chosen mobile phase to a depth of ~0.5 cm. Place a piece of filter paper inside, seal the chamber, and allow it to saturate for at least 15-20 minutes.

  • Spotting: On a silica gel plate, draw a light pencil line ~1 cm from the bottom.[7] Mark three lanes: "S" for starting material, "C" for a co-spot, and "R" for the reaction mixture.

  • Application: Using a capillary tube, apply a small spot of the dissolved starting material to the "S" and "C" lanes. Apply a spot of the reaction mixture to the "R" and "C" lanes. The co-spot lane helps to unambiguously identify the starting material spot in the reaction mixture.[6]

  • Development: Place the plate in the saturated chamber and replace the lid. Allow the solvent to travel up the plate until it is ~1 cm from the top.[6]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate thoroughly with a heat gun or in air. Dip the plate in ninhydrin stain, then gently heat with a heat gun until colored spots appear.[8] Circle the spots with a pencil.

Section 2: Liquid Chromatography-Mass Spectrometry (LCMS) Monitoring

LCMS is a powerful tool for reaction monitoring, providing both separation information and mass confirmation of reactants, products, and byproducts. The key to success is choosing the right column and mobile phase conditions to get good peak shape and efficient ionization.

Frequently Asked Questions (FAQs) for LCMS

Q1: What are the recommended initial LCMS (ESI+) parameters for this molecule?

A1: Given its amine group, this molecule will ionize readily in positive electrospray ionization mode (ESI+). The trifluoromethyl group does not inhibit ESI.

  • Ionization Mode: ESI+. The primary amine is easily protonated to form the [M+H]⁺ ion.

  • Column Choice: A standard C18 column can work, but for polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and peak shape.[12] If using a C18 column, choose one with modern end-capping to minimize silanol interactions.

  • Mobile Phase: Use volatile buffers suitable for mass spectrometry. A good starting point is a gradient of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B).

  • Causality: The acidic mobile phase (formic acid) serves two purposes: it ensures the amine is protonated ([M+H]⁺) for efficient ionization and helps to suppress the negative charge on residual silanol groups in the column, reducing peak tailing.[13][14]

Q2: I'm seeing poor peak shape (tailing) in my chromatogram. What should I do?

A2: Peak tailing in LCMS for basic compounds is almost always caused by secondary interactions with the column's stationary phase or system components.[5]

  • Primary Cause: Interaction between the protonated amine and deprotonated, acidic silanol groups on the silica packing material.[13]

  • Solutions:

    • Optimize Mobile Phase: Ensure you have an acid additive like formic acid or acetic acid (0.1%) in both your aqueous and organic mobile phases. This maintains a consistent low pH.

    • Add a Buffer Salt: If acid alone is not sufficient, adding a buffer salt like 10 mM ammonium formate or ammonium acetate can significantly improve peak shape. The ammonium ions compete with the analyte for interaction with the silanol sites.[13][14]

    • Lower Injection Volume/Concentration: Overloading the column can cause tailing. Dilute your sample and re-inject to see if the peak shape improves.[14]

    • Consider a Different Column: For persistent issues, switch to a column specifically designed for polar bases or use a HILIC column.

Q3: I'm not getting a clear mass signal for my compound. How can I improve ionization?

A3: While this compound should ionize well, several factors can suppress the signal.

  • Check Mobile Phase pH: Ensure the mobile phase is acidic (e.g., pH 2.5-3.5 with formic acid) to promote protonation. ESI efficiency is highly dependent on the analyte being in an ionic state in solution.[15]

  • Optimize Source Parameters: Infuse a standard solution of your compound directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flow, and temperatures. This ensures the instrument is tuned for your specific analyte.[16]

  • Look for Adducts: In addition to the [M+H]⁺ ion, look for sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which can sometimes be more prominent, especially if there is salt contamination.[17]

  • Beware of Ion Suppression: Triethylamine from your TLC mobile phase is a notorious cause of signal suppression in ESI+.[18] Ensure your LCMS samples are free from TEA or other non-volatile additives.

LCMS Troubleshooting Guide
ProblemLikely Cause(s)Recommended Solution(s)
Severe Peak Tailing Secondary silanol interactions.Add 0.1% formic acid to mobile phases. If tailing persists, add 10 mM ammonium formate.[13] Consider a HILIC column.
No/Low MS Signal Poor ionization; ion suppression.Optimize source parameters via direct infusion.[16] Ensure mobile phase is acidic. Check for non-volatile contaminants (e.g., TEA) in the sample.
Broad, Distorted Peaks Sample solvent is too strong; column overload.Dissolve the sample in the initial mobile phase composition (or a weaker solvent). Dilute the sample and re-inject.[14]
Multiple Peaks for One Compound In-source fragmentation; formation of different adducts.Reduce the cone/fragmentor voltage to minimize in-source fragmentation.[17] Check for [M+Na]⁺ and [M+K]⁺ ions.

Section 3: Analytical Workflow & Decision Making

Choosing the right technique and troubleshooting effectively are key to efficient reaction monitoring. The following workflow provides a logical path for analyzing reactions involving 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride.

G Analytical Workflow for Reaction Monitoring cluster_0 Initial Screening & Monitoring cluster_1 TLC Troubleshooting cluster_2 Confirmation & In-depth Analysis cluster_3 LCMS Troubleshooting Start Reaction Setup TLC Run TLC (DCM/MeOH/TEA) Start->TLC TLC_Result Is separation clear? TLC->TLC_Result Monitor Monitor reaction progress with TLC every 30-60 min TLC_Result->Monitor Yes Troubleshoot_TLC Troubleshoot TLC System TLC_Result->Troubleshoot_TLC No Workup Reaction Complete / Workup Monitor->Workup Streaking Streaking? Add/Increase TEA Troubleshoot_TLC->Streaking Streaking->TLC Yes Rf_Issue Rf too high/low? Adjust DCM:MeOH ratio Streaking->Rf_Issue No Rf_Issue->TLC Yes Rf_Issue->Workup No, proceed to LCMS LCMS_Prep Prepare LCMS Sample (Dilute in Mobile Phase A) Workup->LCMS_Prep LCMS_Run Run LCMS (ESI+, Acidic Mobile Phase) LCMS_Prep->LCMS_Run LCMS_Result Good Peak Shape & Signal? LCMS_Run->LCMS_Result Final_Data Confirm Product Mass & Purity LCMS_Result->Final_Data Yes Troubleshoot_LCMS Troubleshoot LCMS System LCMS_Result->Troubleshoot_LCMS No Tailing_LCMS Tailing? Add Ammonium Formate Troubleshoot_LCMS->Tailing_LCMS Tailing_LCMS->LCMS_Run Yes Signal_LCMS Low Signal? Optimize Source Parameters Tailing_LCMS->Signal_LCMS No Signal_LCMS->LCMS_Run Yes

Caption: Decision workflow for monitoring reactions using TLC and LCMS.

References

  • ChemicalDesk. (2011). TLC stains for amines. Available at: [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available at: [Link]

  • LCGC International. (2021). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]

  • LCGC International. (2026). Optimizing LC–MS and LC–MS-MS Methods. Available at: [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]

  • REACH Devices, LLC. TLC stains. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Evans, P. How to Monitor by TLC. Available at: [Link]

  • ECHA. 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Waters Corporation. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Available at: [Link]

  • SciSpace. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Available at: [Link]

  • University of York, Department of Chemistry. General procedure - Thin Layer Chromatography (TLC). Available at: [Link]

  • Shimadzu. Development of an LCMS Methodology to Characterize and Quantitate Fluorinated Compounds in Consumer Products. Available at: [Link]

  • National Center for Biotechnology Information. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Available at: [Link]

  • National Center for Biotechnology Information. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Available at: [Link]

  • Exploring the Polarity of Amino Acids With Thin layer Chromatography. Available at: [Link]

  • Shimadzu. Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633. Available at: [Link]

  • National Center for Biotechnology Information. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Available at: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • ACS Publications. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • National Center for Biotechnology Information. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Available at: [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography (TLC). Available at: [Link]

  • Chromatography Online. Why Do Peaks Tail?. Available at: [Link]

  • OperaChem. TLC-Thin Layer Chromatography. Available at: [Link]

  • ACS Publications. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Available at: [Link]

  • HPLC Troubleshooting. Available at: [Link]

  • AKJournals. TLC separation of amino acids with a green mobile phase. Available at: [Link]

  • ACS Publications. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Available at: [Link]

  • National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • National Center for Biotechnology Information. 4,4,4-Trifluoro-2-methoxybutanal. Available at: [Link]

  • National Center for Biotechnology Information. 4,4,4-Trifluorobutylamine. Available at: [Link]

  • ECHA. 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride — Chemical Substance Information. Available at: [Link]

Sources

Optimization

Impact of solvent on "4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride" reactivity

Welcome to the Technical Support Center for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2). As a highly specialized fluorinated aliphatic amine, this compound presents unique reactivity profiles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2).

As a highly specialized fluorinated aliphatic amine, this compound presents unique reactivity profiles dictated by its stereoelectronic environment. This guide is designed for researchers and drug development professionals to troubleshoot solvent-dependent reactivity issues, understand the causality behind experimental failures, and implement self-validating protocols.

Section 1: Troubleshooting Reactivity & Solvent Selection (FAQs)

Q1: Why is my amidation reaction stalling at 30% conversion when using dichloromethane (DCM) as the solvent? Causality & Solution: The hydrochloride salt of 4,4,4-trifluoro-3-methoxybutan-2-amine possesses a highly stable ionic crystal lattice. In low-dielectric, non-polar solvents like DCM (ε = 8.9), the salt has exceptionally poor solubility. Even upon the addition of an organic base like DIPEA to freebase the amine, the resulting by-product (DIPEA·HCl) can precipitate, trap unreacted starting material, and stall the reaction. Recommendation: Switch to a polar aprotic solvent like DMF or MeCN. These solvents provide the necessary dielectric environment to fully solvate the ionic salt and the intermediate free amine, ensuring homogenous kinetics.

Q2: How do the trifluoromethyl and methoxy groups affect my solvent choice for nucleophilic substitutions? Causality & Solution: The molecular architecture of this compound features a gamma-trifluoromethyl (CF₃) group and a beta-methoxy (-OCH₃) group relative to the primary amine. Both functional groups exert strong electron-withdrawing inductive effects (-I), pulling electron density away from the nitrogen lone pair. This significantly reduces the [1]. Because the amine is inherently deactivated, you must strictly avoid polar protic solvents (e.g., Methanol, Ethanol) during coupling steps. Protic solvents act as hydrogen-bond donors to the nitrogen lone pair, further suppressing its already compromised nucleophilicity.

Q3: Can I use fluorinated alcohols like HFIP to improve yields with this compound? Causality & Solution: It depends entirely on your reaction mechanism. HFIP (1,1,1,3,3,3-hexafluoroisopropanol) is an extreme hydrogen-bond donor (α = 1.96). If you are attempting a standard amidation or Sₙ2 alkylation, HFIP will strongly hydrogen-bond to the amine lone pair, effectively shutting down the reaction. However, if you are utilizing this amine in a transition-metal catalyzed process, HFIP is highly recommended. Fluorinated solvents excel at[2] and have a remarkable boosting effect on[3] by disrupting off-target coordination while maintaining the solubility of the fluorinated substrate.

Section 2: Quantitative Solvent Impact Data

To facilitate rapid solvent selection, the following table summarizes how different solvent classes interact with the structural features of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride.

SolventDielectric Constant (ε)H-Bond Donor Capacity (α)HCl Salt SolubilityFree Amine NucleophilicityRecommended Use Case
DMF 36.70.00HighExcellent Amidation, Sₙ2 Alkylation
Acetonitrile 35.90.19ModerateGoodGeneral coupling reactions
DCM 8.90.13LowModerateBiphasic extractions only
Methanol 32.70.98Very HighPoor (H-Bonded)Salt dissolution, Recrystallization
HFIP 16.71.96HighVery Poor C-H activation, Cation stabilization

Section 3: Visual Workflows & Logic Trees

SolventLogic A 4,4,4-Trifluoro-3-methoxybutan-2-amine HCl Reaction Setup B Is an organic base added (e.g., DIPEA, TEA)? A->B C Polar Aprotic (DMF, MeCN) Optimal for Amidation B->C Yes (Standard Electrophiles) D Non-Polar (DCM, Toluene) Poor Salt Solubility B->D Yes (Requires Biphasic) E Polar Protic (MeOH, EtOH) H-Bonds to Amine B->E No (Salt Dissolution Only) F Fluorinated (HFIP, TFE) Cation Stabilization B->F Yes (Transition Metal Cat.)

Logical decision tree for selecting solvents based on reaction type.

Workflow S1 Amine·HCl Salt (Solid) S2 Add DIPEA in DMF (Deprotonation) S1->S2 S3 Free Amine (Active Nucleophile) S2->S3 Solubilization S4 Add Electrophile (0 °C to RT) S3->S4 Nucleophilic Attack S5 Amide Product (19F NMR Verified) S4->S5 C-N Bond Formation

Mechanistic workflow for in-situ freebasing and nucleophilic addition.

Section 4: Self-Validating Experimental Protocol

Workflow: In-Situ Freebasing and Amidation Objective: To efficiently couple the deactivated amine with an activated electrophile while mitigating the inductive effects of the CF₃ and OCH₃ groups.

Step 1: Suspension & Solvation

  • Action: Suspend 1.0 mmol of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere.

  • Causality: DMF provides the high dielectric constant (ε = 36.7) required to dissolve the ionic salt lattice prior to deprotonation.

Step 2: Controlled Deprotonation

  • Action: Add 2.5 mmol (2.5 equiv) of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. Stir for 15 minutes.

  • Validation Checkpoint: The cloudy suspension will transition to a clear, pale-yellow solution. This visual cue confirms the successful dissociation of the HCl lattice and the liberation of the free amine.

Step 3: Electrophile Addition

  • Action: Cool the solution to 0 °C. Add 1.1 mmol of the highly activated electrophile (e.g., acid chloride or HATU-activated carboxylic acid) dropwise.

  • Causality: Because the combined -I effects of the CF₃ and methoxy groups reduce nucleophilicity, a highly reactive electrophile is mandatory to overcome the kinetic barrier. Cooling to 0 °C suppresses base-catalyzed side reactions while the C-N bond forms.

Step 4: Self-Validating Reaction Monitoring

  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in 0.5 mL CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

  • Validation Checkpoint: The CF₃ resonance of the starting free amine (typically observed around -75 to -78 ppm) will exhibit a distinct downfield shift upon amide bond formation. The disappearance of the starting material peak provides unambiguous, quantitative confirmation of reaction progress without relying on TLC, which is notoriously unreliable for fluorinated aliphatic amines.

References

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: ACS Catalysis / National Institutes of Health (NIH) URL:[Link]

  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Pharmacokinetics with Fluorinated Chiral Amines: A Comparative Guide to 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride

Introduction: The Strategic Role of Fluorinated Amines The incorporation of chiral amines is a cornerstone of modern small-molecule drug discovery. However, highly basic primary aliphatic amines frequently suffer from po...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Amines

The incorporation of chiral amines is a cornerstone of modern small-molecule drug discovery. However, highly basic primary aliphatic amines frequently suffer from poor passive membrane permeability and rapid oxidative metabolism. As an application scientist specializing in lead optimization, I routinely utilize fluorinated chiral amines to overcome these exact liabilities.

Fluorine’s high electronegativity and relatively small van der Waals radius allow it to profoundly alter a molecule's physicochemical properties without imposing severe steric penalties[1]. Today, approximately 20% of all modern drugs and agrochemicals contain at least one fluorine atom[2]. Specifically, the strategic placement of a trifluoromethyl ( −CF3​ ) group adjacent to an amine dramatically decreases its basicity, thereby increasing the fraction of the unionized species at physiological pH and enhancing overall bioavailability[3].

This guide objectively evaluates 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2109403-95-2) [4], comparing its performance against traditional non-fluorinated analogs and providing the mechanistic rationale and experimental frameworks necessary for successful drug development.

Mechanistic Insights & Causality: Why Structure Dictates Function

To understand the superior pharmacokinetic profile of 4,4,4-Trifluoro-3-methoxybutan-2-amine, we must analyze the synergistic causality of its functional groups at the C2​ and C3​ chiral centers.

  • pKa Modulation via Inductive Effects: Standard aliphatic amines typically exhibit a pKa​ around 10.5. According to the Henderson-Hasselbalch equation, this means they are >99% ionized (cationic) at a physiological pH of 7.4, which severely hinders passive cellular diffusion. The strong electron-withdrawing nature of the −CF3​ group in our target molecule pulls electron density away from the nitrogen atom through the sigma bond network. This inductive effect lowers the amine's pKa​ to approximately 7.2–7.6. Consequently, a significant portion of the drug remains unionized in the bloodstream, facilitating rapid membrane crossing[3][5].

  • Metabolic Shielding: The methoxy ( −OCH3​ ) group at the C3​ position provides critical steric hindrance. By altering the electron density around the carbon backbone, it shields the molecule from rapid N -dealkylation and oxidation by Cytochrome P450 (CYP) enzymes in the liver.

  • Chiral Precision: The defined stereochemistry ensures specific binding conformations, maximizing target affinity while mitigating the risk of off-target toxicity or self-disproportionation of enantiomers (SDE)[5].

G A 4,4,4-Trifluoro-3-methoxybutan-2-amine B CF3 Inductive Effect A->B C Methoxy Steric Shielding A->C D Decreased Amine pKa B->D G Reduced CYP450 Oxidation C->G E Increased Unionized Fraction (pH 7.4) D->E F Enhanced Passive Permeability E->F H Improved Oral Bioavailability F->H G->H

Logical flow of how CF3 and methoxy modifications enhance pharmacokinetics.

Comparative Performance Data

To objectively evaluate 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride, we benchmark its predictive physicochemical properties against its non-fluorinated analog and a standard aliphatic baseline.

Property4,4,4-Trifluoro-3-methoxybutan-2-amine3-Methoxybutan-2-amineButan-2-amine (Baseline)
Structure Modifiers −CF3​ , −OCH3​ −OCH3​ None
Estimated pKa​ 7.2 – 7.69.0 – 9.5~10.5
LogD (pH 7.4) ~1.2 (Optimal for CNS/Oral)~ -0.4~ -0.2
Ionization at pH 7.4 ~40–50% Unionized< 2% Unionized< 0.2% Unionized
HLM Stability ( CLint​ ) Low Clearance (Highly Stable)Moderate ClearanceHigh Clearance (Rapid)

Data Synthesis Note: Values are representative estimates based on established linear free-energy relationships (LFER) for fluorine and methoxy substitutions on aliphatic amines.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard methodologies used in our laboratories to validate the physicochemical and metabolic profiles of chiral amines.

Protocol A: Determination of Amine pKa​ via Potentiometric Titration

Causality Check: We use potentiometric titration rather than computational prediction to account for the complex intramolecular hydrogen bonding between the methoxy oxygen and the primary amine.

  • Preparation: Dissolve 2.0 mg of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Basification: Add 0.1 M KOH in increments under a nitrogen atmosphere to prevent CO2​ absorption, which can artificially lower the pH.

  • Measurement: Record the pH after each addition using a calibrated glass electrode once equilibrium is reached ( ΔpH<0.005 per minute).

  • Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The pKa​ corresponds to the pH at the half-equivalence point.

Protocol B: In Vitro Metabolic Stability (Microsomal Clearance)

Causality Check: Human Liver Microsomes (HLM) are utilized to specifically isolate and quantify Phase I oxidative metabolism (CYP450 activity), proving the steric shielding effect of the −OCH3​ and −CF3​ groups.

Workflow Step1 1. Prepare 1 µM Amine Stock Step2 2. Incubate with HLM (0.5 mg/mL) Step1->Step2 Step3 3. Initiate with NADPH (1 mM) Step2->Step3 Step4 4. Quench with Acetonitrile (0-60 min) Step3->Step4 Step5 5. Centrifuge & Extract Supernatant Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Step-by-step workflow for the in vitro microsomal metabolic stability assay.

  • Incubation Mixture: Combine HLM ( 0.5 mg/mL protein concentration) and the amine test compound ( ) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37∘C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system ( 1 mM final concentration).

  • Time-Course Quenching: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract aliquots and immediately quench the reaction by adding of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Sample Preparation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4∘C to precipitate proteins.

  • Quantification: Analyze the supernatant using LC-MS/MS (MRM mode) to track the depletion of the parent amine.

  • Calculation: Calculate the intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the natural log of the percentage remaining versus time.

Conclusion

For researchers seeking to optimize lead compounds, replacing a standard aliphatic amine with 4,4,4-Trifluoro-3-methoxybutan-2-amine offers a profound pharmacokinetic advantage. By rationally leveraging inductive electron withdrawal and steric shielding, this fluorinated chiral amine predictably lowers pKa​ , boosts the unionized fraction at physiological pH, and resists CYP-mediated degradation—ultimately transforming a poorly permeable hit into a highly bioavailable lead candidate.

References

  • Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-888. Available at:[Link]

  • Park, H., Yoon, D., Ha, H., Son, S. I., & Lee, W. K. (2014). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Bulletin of the Korean Chemical Society, 35(3), 699-700. Available at:[Link]

  • NextSDS Substance Database. (n.d.). 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride. Available at: [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at:[Link]

Sources

Validation

A Comparative Guide to the Performance of α-Trifluoromethyl Amines in Key Synthetic Transformations

A Note on the Subject: Initial inquiries into the specific compound "4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride" did not yield sufficient public data, suggesting it is a novel or highly specialized chemical. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject: Initial inquiries into the specific compound "4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride" did not yield sufficient public data, suggesting it is a novel or highly specialized chemical. This guide has therefore been broadened to address the wider, more extensively documented, and medicinally relevant class of α-trifluoromethyl amines . The principles and comparative data presented herein provide a robust framework for understanding the expected reactivity of the originally requested compound and its structural analogs.

As a Senior Application Scientist, this guide provides an in-depth comparison of α-trifluoromethyl amines against their non-fluorinated counterparts in critical reaction types for drug discovery and development. We will explore the fundamental electronic properties that govern their reactivity and provide experimental data and protocols to guide your synthetic strategy.

The Decisive Influence of the α-Trifluoromethyl Group

The introduction of a trifluoromethyl (CF₃) group adjacent to an amine nitrogen atom is a cornerstone strategy in modern medicinal chemistry.[1] This substitution dramatically alters the amine's fundamental properties, imparting characteristics that can enhance a drug candidate's profile, such as increased metabolic stability, lipophilicity, and bioavailability.[1][2] However, these same electronic alterations present unique challenges and opportunities in synthesis.

The core of these changes lies in the powerful electron-withdrawing inductive effect of the CF₃ group. This effect significantly reduces the electron density on the nitrogen atom, which has two primary consequences:

  • Reduced Basicity: α-Trifluoromethyl amines are markedly less basic than their corresponding non-fluorinated alkylamine analogs.[2] This is quantified by a significant drop in their pKa values, which can prevent unwanted protonation under physiological conditions and reduce off-target interactions.[3]

  • Reduced Nucleophilicity: The decreased electron density on the nitrogen lone pair directly translates to lower nucleophilicity.[4] This is the most critical factor influencing their performance in common bond-forming reactions, often requiring more forcing conditions or highly active reagents to achieve comparable results to their non-fluorinated cousins.[4][5]

The following diagram illustrates this fundamental electronic relationship.

G cluster_0 α-Trifluoromethyl Amine cluster_1 Consequences A CF₃ Group B Amine (R-NH₂) A->B Strong Inductive Electron Withdrawal (-I Effect) C Reduced Electron Density on Nitrogen B->C D Decreased Basicity (Lower pKa) C->D E Decreased Nucleophilicity C->E G start Start step1 1. Dissolve Carboxylic Acid, HATU, & Base in DMF start->step1 step2 2. Stir for 10-15 min (Pre-activation) step1->step2 Formation of OAt-active ester step3 3. Add α-CF₃ Amine (as HCl salt or free base) step2->step3 step4 4. Stir at RT for 2-16 h (Monitor by LC-MS) step3->step4 Nucleophilic Attack step5 5. Aqueous Workup (e.g., EtOAc / H₂O) step4->step5 step6 6. Purify by Chromatography step5->step6 end End step6->end

Caption: Workflow for HATU-mediated amide coupling.

Methodology:

  • Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). [6]2. Stir: Allow the mixture to stir at room temperature for 10-15 minutes to ensure formation of the active ester.

  • Amine Addition: Add the α-trifluoromethyl amine hydrochloride salt (1.2 eq). If the free base is used, the amount of DIPEA can be reduced to 1.5 eq.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed. For particularly challenging couplings, gentle heating (e.g., 40-50 °C) may be beneficial. [6]5. Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Performance in Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds. The performance of an amine in this reaction is influenced by its steric bulk and electronic properties. Electron-withdrawing groups on the arylamine partner can negatively impact reaction efficiency. [3][7] Comparison: While aliphatic α-trifluoromethyl amines can be effective coupling partners, their aromatic counterparts (anilines bearing a CF₃ group) can be more challenging. The electron-poor nature of the trifluoromethyl-substituted aniline can hinder the crucial C-N bond-forming reductive elimination step from the palladium catalyst center. This often necessitates the use of more electron-rich, sterically bulky phosphine ligands (e.g., XPhos, RuPhos) and careful optimization of the base and solvent. [8]In some cases, reactions involving anilines with strongly electron-withdrawing groups may result in poor to moderate yields. [3][7] Comparative Data: Buchwald-Hartwig Amination

Amine SubstrateAryl HalideLigandTypical YieldKey Observations
Morpholine4-ChlorotolueneXantPhos>95%Highly efficient coupling with a standard secondary amine. [7]
Aniline 1-chloro-4-(trifluoromethyl)benzeneMorDalPhos83%Good yield, demonstrating the feasibility of coupling with a CF₃-activated aryl chloride. [9]
4-(Trifluoromethyl)aniline 4-ChlorotolueneXantPhos50-70%Lower yields are often observed due to the electron-deficient nature of the amine. [3][7]
Experimental Protocol: Buchwald-Hartwig Amination with a Trifluoromethyl-Substituted Aniline

Methodology:

  • Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the α-trifluoromethyl-substituted aniline (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.5 mol%), and the base (e.g., Cs₂CO₃ or LHMDS, 1.5 eq).

  • Solvent: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Performance in Reductive Amination

Reductive amination is a fundamental method for synthesizing amines from carbonyl compounds. The process involves the initial formation of an imine or enamine, followed by reduction. [10]The stability and reactivity of the intermediate imine are key.

Comparison: The electron-withdrawing CF₃ group makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by a reducing agent. However, this same inductive effect can also make the imine more prone to hydrolysis. The key is to select a reducing agent that is mild enough not to reduce the starting ketone/aldehyde but potent enough to reduce the formed imine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for its selectivity and mildness. For trifluoromethyl imines, which can be more challenging to reduce, stronger reagents like sodium borohydride may sometimes be employed, though this requires careful control of conditions to avoid reducing the starting carbonyl. [2][10] Comparative Data: Reductive Amination

CarbonylAmineReducing AgentTypical YieldKey Observations
AcetoneBenzylamineNaBH(OAc)₃>90%Standard, high-yielding reaction.
1,1,1-TrifluoroacetoneBenzylamineNaBH₄ / Ti(OiPr)₄~70-85%Requires specific conditions; imine is reactive but reduction is effective.
Acetoneα-Trifluoromethyl-ethylamine NaBH(OAc)₃Moderate to GoodThe reduced nucleophilicity of the amine can slow imine formation.
Experimental Protocol: Reductive Amination to Synthesize an α-Trifluoromethyl Amine

This protocol describes the formation of the amine, which is the reverse of using it as a reagent, but illustrates the principles of its formation and handling.

Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the trifluoromethyl ketone (e.g., 1-phenyl-2,2,2-trifluoroethanone) (1.0 eq) and the primary amine (e.g., benzylamine) (1.1 eq) in a solvent like methanol or dichloroethane. Add a drying agent like magnesium sulfate or molecular sieves to drive the equilibrium towards the imine. Stir for 1-4 hours.

  • Reduction: Cool the mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride) (1.5 eq) portion-wise, controlling any effervescence.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until the imine is consumed (monitor by TLC or GC-MS).

  • Quench & Workup: Carefully quench the reaction by the slow addition of water or 1M HCl. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography or distillation.

Conclusion

α-Trifluoromethyl amines are invaluable building blocks in modern chemistry, but their unique electronic properties demand careful consideration during reaction planning. Their reduced nucleophilicity is the primary determinant of their reactivity profile. Compared to their non-fluorinated analogs, they consistently require more powerful reagents (e.g., HATU in amide couplings) or carefully optimized catalytic systems (e.g., in Buchwald-Hartwig aminations) to achieve high yields. By understanding the fundamental principles outlined in this guide and employing the appropriate robust protocols, researchers can effectively incorporate this privileged structural motif into their target molecules.

References

  • An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrbDVgmaimTZPbWlesoe74dzuAXUh8xVZD8YMNItrjCG4-cArcK14rt71uaSV68aeV867OZWljQ1rIymr6lJvRcBpbb0aZ8r5o35ZO3E6nh_6orEVPZij8iDwJ1LcNrYwvMPoNMwxkvi6Sw2QqI-9ji-_Ce1akRRJpE80TJ_wYC38X2bGmMGMsNn7t7My76AxFe-oLSPWhuQAOjXjS9wdFZvvafq7LgtaxT-UvsegzPU9T7x66Iw==]
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  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/7016]
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Comparative

A Technical Guide to 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride: A Novel Building Block for Enhanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy functionalities into drug candidates is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy functionalities into drug candidates is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. The novel building block, 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride , presents a unique combination of these two critical moieties. This guide provides an in-depth technical analysis of its potential applications, objectively comparing its projected performance with established alternatives, supported by experimental data from analogous compounds.

The Power of Trifluoromethyl and Methoxy Groups in Drug Design

The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The strong carbon-fluorine bond is resistant to oxidative metabolism, often leading to a longer drug half-life.[3] The methoxy (-OCH3) group, while also influencing lipophilicity, can act as a hydrogen bond acceptor and a conformational "scout" to explore protein pockets, thereby improving ligand-target interactions.[4][5] The combination of these two groups in a single, small aliphatic amine offers a compelling tool for lead optimization.

Hypothesized Application: A Scaffold for Kinase Inhibitors

The structural features of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride make it an attractive scaffold for the synthesis of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. The amine group provides a handle for further chemical modification to build out the inhibitor structure, while the trifluoromethyl and methoxy groups can be strategically positioned to interact with specific residues within the kinase active site.

Comparative Analysis: Projecting Performance Against Established Drugs

To understand the potential advantages of incorporating this novel building block, we can draw parallels with well-established drugs where the trifluoromethyl and methoxy groups play pivotal roles.

Case Study 1: Enhanced Metabolic Stability - The Celecoxib Analogy

Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group that is crucial for its metabolic stability.[6] By blocking a potential site of oxidative metabolism, the -CF3 group contributes to a longer half-life compared to non-fluorinated analogs.[3]

Table 1: Comparative Metabolic Stability of a Hypothetical Inhibitor Derived from 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride vs. a Non-Trifluoromethylated Analog

ParameterHypothetical Inhibitor with -CF3Non-Trifluoromethylated Analog (Projected)Rationale
Primary Metabolic Pathway Glucuronidation of the amineOxidation of the corresponding methyl groupThe C-F bond is highly resistant to CYP450-mediated oxidation.[1]
In Vitro Half-life (t½) in Human Liver Microsomes LongerShorterReduced rate of oxidative metabolism leads to slower clearance.[3]
Intrinsic Clearance (CLᵢₙₜ) LowerHigherBlocking a primary metabolic site reduces the liver's capacity to clear the drug.[3]
Case Study 2: Improved Potency and Binding - The Ivacaftor Analogy

Ivacaftor is a potentiator of the CFTR protein, and its methoxy group is understood to be important for its binding and activity.[7][8] Structural studies have shown that the methoxy group can form favorable interactions within the protein's binding pocket.[9]

Table 2: Projected Impact on Kinase Inhibition of a Hypothetical Inhibitor

FeatureHypothetical Inhibitor with -OCH3Analog without -OCH3 (Projected)Rationale
Binding Affinity (Kᵢ) Lower (Higher Potency)Higher (Lower Potency)The methoxy group can act as a hydrogen bond acceptor, forming additional interactions with the target kinase.[5][10]
Lipophilic Ligand Efficiency (LLE) Potentially ImprovedLowerThe methoxy group can enhance potency with a minimal increase in lipophilicity.[4]

Experimental Protocols

To validate the potential of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride, the following experimental workflows are proposed.

Synthesis of a Hypothetical Kinase Inhibitor Derivative

This protocol outlines the synthesis of a hypothetical inhibitor by coupling the title compound with a generic kinase hinge-binding scaffold, 4-chloro-7-fluoro-6-nitroquinazoline.

dot

A 4,4,4-Trifluoro-3-methoxybutan-2-amine HCl C DIPEA, n-Butanol A->C B 4-Chloro-7-fluoro-6-nitroquinazoline B->C D Stir at 100°C, 12h C->D E Purification (Column Chromatography) D->E F Hypothetical Kinase Inhibitor E->F

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Step-by-Step Procedure:

  • To a solution of 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride (1.0 eq) in n-butanol, add 4-chloro-7-fluoro-6-nitroquinazoline (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Stir the reaction mixture at 100°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired hypothetical kinase inhibitor.

In Vitro Kinase Inhibition Assay

This assay will determine the inhibitory potency of the newly synthesized compound against a target kinase.[11][12]

dot

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Hypothetical Inhibitor C Incubate Kinase, Inhibitor, and Substrate at 37°C A->C B Prepare Kinase, Substrate, and ATP Solution B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Add Detection Reagent (e.g., ADP-Glo™) F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC₅₀ I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Prepare a series of dilutions of the hypothetical inhibitor in a suitable buffer (e.g., DMSO).

  • In a 96-well plate, add the kinase enzyme, a peptide substrate, and the diluted inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

In Vitro Metabolic Stability Assay

This assay will assess the metabolic stability of the hypothetical inhibitor in human liver microsomes.[3][13]

dot

A Prepare Compound and Microsome Solutions B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Take Time-Point Samples (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Cold Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Determine % Compound Remaining G->H I Calculate Half-life (t½) and Intrinsic Clearance (CLᵢₙₜ) H->I

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Prepare a working solution of the hypothetical inhibitor.

  • In a 96-well plate, add human liver microsomes and the inhibitor solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Conclusion

While direct experimental data for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride is not yet widely available, its unique structural combination of a trifluoromethyl group and a methoxy group on a small amine scaffold makes it a highly promising building block for drug discovery. By drawing parallels with established drugs, we can project significant advantages in terms of metabolic stability and binding potency. The provided experimental protocols offer a clear path for researchers to validate these hypotheses and unlock the full potential of this novel compound in the development of next-generation therapeutics.

References

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  • Sridhar, M., & Rao, B. S. (2011). Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). Food and Bioproducts Processing, 89(4), 481-485.
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  • Pranke, I. M., et al. (2025). The potentiator ivacaftor is essential for pharmacological restoration of F508del-CFTR function and mucociliary clearance in cystic fibrosis. JCI Insight, 10(8), e178494.
  • Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Halocarbon Life Sciences. Retrieved from [Link]

  • Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 20(3), 229-234.
  • Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 20(3), 229-234.
  • Zolotoy, A. B., et al. (2022). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Journal of Fluorine Chemistry, 255-256, 110003.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Ghibaudi, E., et al. (2025). Beyond CFTR: Ivacaftor's role in restoring cellular redox balance and preventing ferroptosis. Redox Biology, 87, 103299.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(10), 1834-1840.
  • Whirl-Carrillo, M., et al. (2021). Ivacaftor and Lumacaftor Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 31(7), 153-162.
  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6234.
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  • Goud, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1243.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride

This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride (CAS No. 2109403-95-2).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride (CAS No. 2109403-95-2). As a fluorinated organic compound, its handling and disposal are subject to stringent regulations designed to protect laboratory personnel and the environment. Adherence to these protocols is not merely a matter of best practice but a legal and ethical necessity. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Identification and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride is classified as a hazardous substance. The primary rationale for its classification as hazardous waste stems from its nature as a halogenated organic compound and its specific irritant properties.[1][2]

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), any material exhibiting hazardous characteristics must be managed from "cradle-to-grave" to ensure environmental safety.[3] This compound's properties necessitate its management as regulated hazardous waste.

Table 1: Hazard Profile of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride

PropertyIdentifier / ClassificationSource(s)
CAS Number 2109403-95-2[4]
Physical Form Powder[5]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[4][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335/H336: May cause respiratory irritation or drowsiness/dizziness.[4][5]
Waste Category Halogenated Organic Waste[1]

Due to its trifluoromethyl group, this compound is categorized as a halogenated organic substance. Such compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to ensure complete destruction.[1][6] Landfill disposal of liquid halogenated organic wastes is strictly prohibited in many jurisdictions.[7]

Core Disposal Protocol: A Step-by-Step Workflow

The following protocol outlines the mandatory steps for the safe handling, segregation, and disposal of all waste streams containing 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride.

Step 1: Waste Segregation (The First Critical Step)

Proper segregation prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal facility.

  • Designate a Specific Waste Stream: All waste containing this compound must be collected as Halogenated Organic Waste .[1]

  • DO NOT MIX with other waste categories. Incompatibility can lead to hazardous reactions or complicate the disposal process. Specifically, keep this waste stream separate from:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[1]

    • Strong acids and bases (inorganic corrosives).[1]

    • Strong oxidizing or reducing agents.[6][8]

    • Aqueous wastes containing heavy metals.[1]

Step 2: Containerization and Labeling

All waste must be accumulated in appropriate, clearly labeled containers.

  • Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, sealable lid.[6][8] Ensure the container material is compatible with any solvents used in liquid waste solutions.

  • Labeling: The waste container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride" .[6]

    • A list of all other components in the container, including solvents.

    • The appropriate GHS hazard pictograms (GHS07).[5]

Step 3: Managing Different Waste Streams

Different forms of waste require slightly different handling procedures, though all will be consolidated under the "Halogenated Organic Waste" category.

  • Unused/Expired Solid Compound: Collect the pure, solid chemical directly in a designated solid waste container labeled as described above.

  • Contaminated Solid Waste: All disposable items that have come into direct contact with the compound, such as weighing papers, pipette tips, gloves, and bench paper, must be collected in the same designated solid hazardous waste container.[6]

  • Liquid Waste (Aqueous or Organic Solutions):

    • Collect all solutions containing the compound in a designated liquid halogenated waste container.

    • NEVER dispose of these solutions down the drain.[8][9] This is a direct violation of environmental regulations and can harm aquatic ecosystems.

    • Keep the container sealed when not in use to prevent the release of vapors.[8]

Step 4: Decontamination of Empty Containers

Empty reagent bottles are not truly empty and must be decontaminated before disposal.

  • Triple Rinse: The original container must be rinsed three times with a suitable solvent (e.g., methanol, ethanol, or water, depending on the residue).[8]

  • Collect Rinsate: The first rinse must be collected and disposed of as liquid halogenated hazardous waste.[8] Subsequent rinses can typically be collected in the same container.

  • Final Disposal: After the triple rinse and air-drying, the original label must be completely removed or defaced. The clean, empty container can then be disposed of as regular non-hazardous laboratory glass or plastic waste.[8]

Step 5: On-Site Accumulation and Storage

Waste containers must be stored safely pending pickup by a disposal service.

  • Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[6]

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[6][8]

Step 6: Arranging for Final Disposal

Final disposal must be handled by qualified professionals.

  • Contact EHS: Do not attempt to dispose of this chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or an equivalent authority to schedule a pickup for your hazardous waste.[8][10]

  • Licensed Vendor: The EHS office will ensure the waste is transported and disposed of by a licensed hazardous waste management company, which will use high-temperature incineration as the required treatment method for halogenated organic compounds.[1][11]

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if the powder is airborne.

  • Containment: For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne. For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.[6]

  • Collection: Carefully collect all contaminated absorbent material and any other cleanup debris and place it into your designated "Solid Halogenated Waste" container.[6]

  • Decontamination: Clean the spill area with an appropriate solvent or decontamination solution. Collect all cleaning materials (wipes, etc.) as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.[6]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride.

DisposalWorkflow cluster_generation Phase 1: Waste Generation & Identification cluster_segregation Phase 2: Segregation & Collection cluster_disposal Phase 3: Storage & Final Disposal start Waste Generation: 4,4,4-Trifluoro-3-methoxybutan-2-amine;HCl identify Identify Waste Form & Hazard (Halogenated Organic) start->identify solid_waste Solid Waste (Unused Reagent, Contaminated PPE, Labware) identify->solid_waste liquid_waste Liquid Waste (Aqueous or Organic Solutions) identify->liquid_waste empty_container Empty Reagent Container identify->empty_container collect_solid Collect in Labeled 'Solid Halogenated Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Waste' Container liquid_waste->collect_liquid decon_process Triple Rinse Container empty_container->decon_process storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect First Rinsate as Liquid Halogenated Waste decon_process->collect_rinsate dispose_container Deface Label & Dispose as Non-Hazardous Waste decon_process->dispose_container collect_rinsate->collect_liquid ehs_contact Contact EHS for Pickup storage->ehs_contact final_disposal Final Disposal via Licensed Contractor (High-Temperature Incineration) ehs_contact->final_disposal

Caption: Disposal workflow for 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Proper Disposal of Chemicals. J. J.
  • Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Labor
  • 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride — Chemical Substance Inform
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • SAFETY DATA SHEET - DL-2-Amino-1-butanol. TCI Chemicals.
  • Chemical wastes. NSW Environment Protection Authority (EPA).
  • SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine hydrochloride. Fisher Scientific.
  • Proper Disposal of 2-(Aminomethyl)
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • How to dispose of hydrochloric acid. Lab Alley.
  • Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board.
  • HAZARDOUS WASTE SEGREG
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride. Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride

Essential Safety and Handling Guide for 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride A Senior Application Scientist's Guide to Safe Laboratory Operations As researchers and scientists at the forefront of drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride

A Senior Application Scientist's Guide to Safe Laboratory Operations

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds requires a meticulous and informed approach to personal protection, emergency preparedness, and responsible disposal. This guide provides essential, immediate safety and logistical information for the handling of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride (CAS Number: 2109403-95-2). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established hazard classifications and extensive experience with structurally similar fluorinated amines inform these comprehensive protocols.

Hazard Profile: 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H336): May cause drowsiness or dizziness.[1]

These classifications necessitate a robust personal protective equipment (PPE) strategy and clear, actionable emergency plans.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride. The following table outlines the minimum required PPE for various laboratory operations.

Operation/Task Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureChemical-resistant gloves (Nitrile, Neoprene)Safety glasses with side shields or safety gogglesLaboratory coatN95 or higher-rated respirator if dust is generated
Solution Preparation and Transfers Chemical Fume HoodChemical-resistant gloves (Nitrile, Neoprene)Chemical safety goggles and a face shieldLaboratory coatNot typically required if performed in a fume hood
Running Reactions and Work-up Chemical Fume HoodChemical-resistant gloves (Nitrile, Neoprene)Chemical safety goggles and a face shieldLaboratory coatNot typically required if performed in a fume hood
Large-Scale Operations (>5g) Chemical Fume HoodDouble-gloving with chemical-resistant glovesChemical safety goggles and a face shieldChemical-resistant apron over a laboratory coatRecommended to use an approved respirator
Spill Cleanup Ensure adequate ventilationHeavy-duty chemical-resistant glovesChemical safety goggles and a face shieldChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges

Causality in PPE Selection:

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation.[2] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[2]

  • Eye and Face Protection: The serious eye irritation hazard necessitates the use of chemical safety goggles.[2] A face shield should be worn in conjunction with goggles when there is a risk of splashes or splatters.[3]

  • Respiratory Protection: While routine handling in a fume hood may not require respiratory protection, a respirator is crucial if dusts are generated or if working outside of a properly functioning fume hood to mitigate the risk of respiratory irritation and dizziness.[2][4]

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger quantities or in situations with a higher risk of spills, a chemical-resistant apron or suit provides an additional barrier.[2]

II. Emergency Protocols: A Step-by-Step Response Plan

Immediate and correct action in the event of an exposure is critical.

In Case of Skin Contact:

  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.

  • Remove all contaminated clothing while continuing to flush.

  • Seek medical attention if irritation develops or persists.[5]

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do so. Continue rinsing.

  • Seek immediate medical attention.[5]

In Case of Inhalation:

  • Move the individual to fresh air immediately.[6]

  • If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.

  • Seek immediate medical attention.[6]

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.[4]

III. Operational and Disposal Plans

Handling and Storage:

  • Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[7]

  • Keep containers tightly closed when not in use.[8]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[7]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal:

All chemical waste must be disposed of in accordance with federal, state, and local regulations.

  • Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visualizing Safety Workflows

To further clarify the decision-making process for PPE selection, the following diagram illustrates the key considerations.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride AssessOperation Assess Nature of Operation Start->AssessOperation Weighing Weighing/Aliquoting (Solid) AssessOperation->Weighing Solid Handling SolutionPrep Solution Prep/Transfer AssessOperation->SolutionPrep Liquid Handling LargeScale Large Scale (>5g) / Spill AssessOperation->LargeScale High Risk PPE_Weighing Required PPE: - Fume Hood/Enclosure - Gloves - Safety Glasses - Lab Coat - Respirator (if dusty) Weighing->PPE_Weighing PPE_Solution Required PPE: - Fume Hood - Gloves - Goggles & Face Shield - Lab Coat SolutionPrep->PPE_Solution PPE_LargeScale Required PPE: - Fume Hood - Double Gloves - Goggles & Face Shield - Chem-Resistant Apron - Respirator LargeScale->PPE_LargeScale caption Decision workflow for PPE selection.

Caption: Decision workflow for PPE selection.

References

  • 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride — Chemical Substance Inform
  • Material Safety Data Sheet - Spectrum Chemical. Spectrum Chemical.
  • section 1 - chemical product and company identification - SAFETY D
  • SAFETY D
  • 29 - SAFETY D
  • 4 - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY D
  • 1.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet - MedchemExpress.com. MedchemExpress.com.
  • • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

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